N2-iso-Butyryl-8-azaguanosine
Description
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Properties
Molecular Formula |
C13H18N6O6 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-[3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7+,8?,12-/m1/s1 |
InChI Key |
YXSNPSJNGUWKNS-MZRDIJRWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N2-iso-Butyryl-8-azaguanosine: A Technical Overview of a Novel Nucleoside Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available chemical and biological information for N2-iso-Butyryl-8-azaguanosine. Due to the limited publicly available experimental data for this specific molecule, this document also leverages data from its parent compound, 8-azaguanine (B1665908), and related N2-acylated nucleosides to provide a scientifically grounded perspective on its potential properties and biological significance.
Core Chemical Properties
While detailed experimental data for this compound is scarce, its fundamental properties have been identified from chemical supplier databases.
| Property | Value | Source |
| Synonym | N-[3-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide | CD BioGlyco |
| CAS Number | 2328168-83-6 | CD BioGlyco |
| Molecular Formula | C13H18N6O6 | CD BioGlyco[1] |
| Molecular Weight | 354.32 g/mol | CD BioGlyco[1] |
| Physical Form | Solid | CD BioGlyco[1] |
| Purity | ≥95.0% | CD BioGlyco[1] |
A brief description suggests that the bulky isobutyryl group at the N2 position may enhance hydrophobic interactions within nucleic acid aggregates, potentially influencing binding affinities.[1] Its primary application is noted in the synthesis of new nucleoside compounds to study their performance and application in biological systems.[1]
The Parent Compound: 8-Azaguanine
The core of the molecule is 8-azaguanine, a purine (B94841) analog that has been extensively studied. Understanding its properties is crucial for predicting the behavior of its derivatives.
Chemical and Physical Properties of 8-Azaguanine
| Property | Value | Source |
| Molecular Formula | C4H4N6O | PubChem[2] |
| Molecular Weight | 152.11 g/mol | PubChem[2] |
| Melting Point | >300 °C | Sigma-Aldrich, PubChem[2][3] |
| Solubility | Insoluble in water. Soluble in DMSO (warmed). | PubChem, Sigma-Aldrich[2][3] |
| Appearance | White to beige powder | Sigma-Aldrich[3] |
Biological Activity and Mechanism of Action of 8-Azaguanine
8-Azaguanine is a well-known antimetabolite with antineoplastic activity.[4][5][6] Its mechanism of action involves its incorporation into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and inhibits cellular growth.[4][6][7]
The biological activity of 8-azaguanine is dependent on its metabolic activation by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[7] This enzyme converts 8-azaguanine into 8-azaguanosine monophosphate (azaGMP).[7] Subsequent phosphorylation to the triphosphate form (azaGTP) allows its incorporation into RNA in place of guanine.[7] The presence of 8-azaguanine in messenger RNA (mRNA) disrupts protein synthesis, specifically inhibiting the initiation of translation.[7][8] This disruption can lead to cell cycle arrest and apoptosis.[7]
References
- 1. NewCan Biotech Limited (Page 10) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. targetmol.com [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS [chemicalbook.com]
- 5. 8-Azaguanine | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shanghai meikai technology co., ltd Product Catalog_Page48_ChemicalBook [chemicalbook.com]
- 7. 8-Azaguanine - Wikipedia [en.wikipedia.org]
- 8. Further evidence on the mode of action of 8-azaguanine (guanazolo) in tumor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
N²-iso-Butyryl-8-azaguanosine: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N²-iso-Butyryl-8-azaguanosine is a synthetic purine (B94841) analogue belonging to the class of antimetabolites. While specific data for the N²-iso-butyryl derivative is not prevalent in publicly available literature, its core structure, 8-azaguanosine, has a well-documented mechanism of action. This guide delineates the established mechanism of 8-azaguanine (B1665908) and its nucleoside, which is foundational to understanding the potential activity of its derivatives. The primary mechanism hinges on its intracellular activation to a nucleotide form, followed by its fraudulent incorporation into RNA and disruption of essential purine metabolic pathways. This leads to catastrophic errors in protein synthesis and ultimately, cell death.
Core Mechanism of Action: A Multi-pronged Approach
The cytotoxic effects of 8-azaguanine-based compounds are not exerted by the parent molecule itself. Instead, they function as prodrugs that must undergo intracellular metabolic activation to exert their antineoplastic and antimetabolic activities.[1] The mechanism can be dissected into three key stages: metabolic activation, inhibition of purine biosynthesis, and incorporation into nucleic acids.
Metabolic Activation via the Salvage Pathway
The primary route of activation for 8-azaguanine is the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes 8-azaguanine as a substrate, catalyzing its conversion to 8-azaguanosine monophosphate (8-aza-GMP).[1] This initial phosphorylation is the rate-limiting step for its cytotoxic activity. Subsequently, cellular kinases further phosphorylate 8-aza-GMP to its diphosphate (B83284) (8-aza-GDP) and triphosphate (8-aza-GTP) forms.
Figure 1: Metabolic activation pathway of 8-azaguanine and its incorporation into RNA.
Inhibition of De Novo Purine Biosynthesis
The activated metabolite, 8-aza-GMP, is structurally similar to inosine (B1671953) monophosphate (IMP). This allows it to act as a competitive inhibitor of IMP dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway.[1] IMPDH catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for the synthesis of guanine (B1146940) nucleotides. By inhibiting this step, 8-azaguanine disrupts the normal synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.
Figure 2: Inhibition of IMP Dehydrogenase (IMPDH) by 8-aza-GMP.
Incorporation into RNA: The Primary Cytotoxic Mechanism
A significant body of evidence points to the incorporation of 8-azaguanosine triphosphate (8-aza-GTP) into RNA as the principal mechanism of its toxicity.[2][3] This fraudulent incorporation leads to the synthesis of dysfunctional RNA molecules. The presence of the 8-azaguanine base disrupts the normal secondary structure of RNA and interferes with its processing and function. Specifically, it has been shown to inhibit the initiation of translation by preventing the formation of the 43S and 80S ribosome initiation complexes, thereby halting protein synthesis.[4] In contrast to thiopurines like 6-thioguanine, the toxicity of 8-azaguanine is not primarily due to its incorporation into DNA.[2]
Quantitative Data Summary
While specific quantitative data for N²-iso-Butyryl-8-azaguanosine is unavailable, the following table summarizes the nature of data typically generated to evaluate the activity of 8-azaguanine compounds.
| Parameter | Cell Line | Typical Value Range | Method | Reference |
| IC₅₀ (Cytotoxicity) | H.Ep. 2 | µM range | Cell Viability Assay (e.g., MTT, AlamarBlue) | [2] |
| Inhibition of Purine Biosynthesis | H.Ep. 2 | % reduction in purine pools | Radioactive Precursor Incorporation (e.g., ¹⁴C-hypoxanthine) | [2] |
| RNA Incorporation | Various | pmol/µg RNA | HPLC or Mass Spectrometry | [2] |
| Protein Synthesis Inhibition | Various | % inhibition | Radioactive Amino Acid Incorporation (e.g., ³⁵S-methionine) | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of 8-azaguanine analogues.
Cell Viability and Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., H.Ep. 2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.
Analysis of Incorporation into RNA
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
RNA Extraction: Lyse the cells and isolate total RNA using a standard method (e.g., Trizol reagent or column-based kits).
-
RNA Digestion: Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis: Separate and quantify the resulting nucleosides (including 8-azaguanosine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Determine the amount of 8-azaguanosine incorporated per microgram of total RNA.
Protein Synthesis Inhibition Assay
-
Cell Treatment: Pre-treat cells with the test compound for a specified duration.
-
Radiolabeling: Add a radioactive amino acid (e.g., ³⁵S-methionine) to the culture medium and incubate for a short period (e.g., 1-2 hours).
-
Cell Lysis and Precipitation: Wash and lyse the cells. Precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percentage of protein synthesis inhibition.
Figure 3: Generalized experimental workflow for evaluating the mechanism of action.
Conclusion
The N²-iso-butyryl moiety of the queried compound likely serves as a pro-drug feature, potentially enhancing cell permeability or influencing the rate of metabolic activation. However, the core mechanism of action is expected to mirror that of 8-azaguanine and 8-azaguanosine. This involves a cascade of metabolic activation, inhibition of de novo purine synthesis, and, most critically, incorporation into RNA, leading to a profound disruption of protein synthesis and cellular function. The experimental frameworks provided herein offer a robust starting point for the detailed characterization of this and other novel purine analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of 8-Azaguanine and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for in vitro antiviral activity data specific to N2-iso-Butyryl-8-azaguanosine did not yield any publicly available information. This document therefore provides a comprehensive overview of the in vitro antiviral activity of the parent compound, 8-azaguanine (B1665908), and its other derivatives, for which research data is accessible.
Introduction
8-Azaguanine is a synthetic purine (B94841) analog that has been a subject of interest in antiviral research due to its role as an antimetabolite.[1] By interfering with nucleic acid synthesis and other vital cellular processes that viruses exploit for replication, 8-azaguanine and its derivatives have demonstrated potential against various viral pathogens.[1] The primary antiviral activity of 8-azaguanine and its analogs has been reported against the Human Immunodeficiency Virus (HIV).[1] This technical guide consolidates the available quantitative data, experimental protocols, and relevant cellular pathways to provide a detailed resource for researchers in the field.
Quantitative Antiviral and Cytotoxicity Data
The in vitro efficacy of 8-azaguanine and its derivatives is typically quantified by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| PME-8-azaguanine | HIV-1 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |
| PME-8-azaguanine | HIV-2 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |
| (R)-PMP-8-azaguanine | HIV-1 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |
| (R)-PMP-8-azaguanine | HIV-2 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |
| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | Not Reported | 0.2-7 | Not Reported | Not Reported | [2] |
| 9-(S)-HPMP-8-azaadenine | VZV | Not Reported | 0.04-0.4 | Not Reported | Not Reported | [2] |
| PME-8-azaguanine | HSV-1, HSV-2, CMV | Not Reported | 0.2-7 | Not Reported | Not Reported | [2] |
| PME-8-azaguanine | VZV | Not Reported | 0.04-0.4 | Not Reported | Not Reported | [2] |
Note: The available literature on the antiviral activity of 8-azaguanine analogs is limited. The EC50 values for 8-azaguanine against a wider array of viruses are not extensively reported in publicly accessible sources.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 8-azaguanine and its analogs.
Determination of Antiviral Activity (EC50) and Cytotoxicity (CC50) using MTT Assay
This protocol outlines a method to determine the EC50 of a compound against a target virus and its CC50 in a host cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
A. Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 8-azaguanine) in complete medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include wells with medium only (blank) and wells with cells and medium without the compound (cell control).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
B. Antiviral Assay (EC50 Determination)
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete medium.
-
Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cell controls and infected, untreated virus controls.
-
Treatment: Immediately after infection, remove the viral inoculum and add 100 µL of the serially diluted test compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: Perform the MTT assay as described in steps 5-7 of the cytotoxicity assay.
-
Calculation: Plot the percentage of protection against the drug concentration and determine the EC50 value using non-linear regression analysis.
Immunofluorescence Assay for HIV-1 Rev Protein Localization
This protocol provides a framework for visualizing the effect of 8-azaguanine on the subcellular localization of the HIV-1 Rev protein.[1]
-
Cell Culture and Treatment: Seed host cells on coverslips in a 24-well plate. Transfect cells with an HIV-1 Rev-expressing plasmid. Treat the cells with the desired concentration of 8-azaguanine for 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary anti-Rev antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto glass slides using a mounting medium. Visualize the subcellular localization of the Rev protein using a fluorescence microscope. Compare the localization pattern (nuclear/nucleolar vs. cytoplasmic) between untreated and 8-azaguanine-treated cells.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for 8-azaguanine and a general workflow for antiviral compound screening.
Caption: Proposed mechanism of action of 8-azaguanine.
Caption: Generalized workflow for in vitro antiviral screening.
Conclusion
While specific data for this compound remains elusive, the broader family of 8-azaguanine analogs demonstrates notable in vitro antiviral activity, particularly against HIV. The primary mechanism of these compounds involves the disruption of purine metabolism, leading to the inhibition of viral nucleic acid synthesis and processing. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the antiviral potential of 8-azaguanine derivatives and to elucidate their mechanisms of action against a wider range of viral pathogens. Further research is warranted to explore the structure-activity relationships of N2-substituted 8-azaguanosine analogs to potentially enhance their antiviral efficacy and therapeutic index.
References
N2-iso-Butyryl-8-azaguanosine: A Potential IMPDH Inhibitor for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] It catalyzes the NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the production of guanosine (B1672433) triphosphate (GTP).[1] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][3][4]
The inhibition of IMPDH leads to the depletion of the intracellular guanine nucleotide pool, which preferentially affects rapidly proliferating cells such as activated lymphocytes and cancer cells that have a high demand for nucleic acid synthesis.[3][4] This makes IMPDH inhibitors valuable as immunosuppressants, antineoplastic agents, and antiviral drugs.[1][4]
This technical guide focuses on N2-iso-Butyryl-8-azaguanosine, a purine (B94841) nucleoside analog, as a potential inhibitor of IMPDH. While direct experimental data on the IMPDH inhibitory activity of this specific compound is limited in publicly available literature, its structural similarity to other 8-azapurine (B62227) derivatives that interact with IMPDH suggests its potential as a subject for further investigation. This document provides a comprehensive overview of the underlying science, potential mechanisms, and the experimental framework required to evaluate this compound as an IMPDH inhibitor.
The IMPDH Signaling Pathway and its Inhibition
The canonical pathway for de novo guanine nucleotide synthesis involves the conversion of IMP to XMP by IMPDH, followed by the conversion of XMP to GMP by GMP synthetase. The inhibition of IMPDH disrupts this pathway, leading to a reduction in GMP, GDP, and GTP levels. This depletion has profound effects on cellular function, ultimately leading to a cytostatic effect, halting cell division rather than causing immediate cell death.[3]
8-Azaguanosine Derivatives as Potential IMPDH Inhibitors
The rationale for investigating this compound as an IMPDH inhibitor stems from the known interactions of similar compounds with the enzyme. Notably, 8-aza-IMP, the monophosphate form of 8-azaguanosine, has been reported to be a substrate for IMPDH. This indicates that the 8-azapurine scaffold can be accommodated within the active site of the enzyme. The introduction of an N2-iso-butyryl group could potentially modify its binding affinity and inhibitory potential.
Quantitative Data Presentation
To evaluate the potential of this compound as an IMPDH inhibitor, a series of biochemical and cell-based assays would be required. The primary metric for inhibitory potential is the half-maximal inhibitory concentration (IC50). The following table illustrates the type of quantitative data that would be generated from such studies, comparing the hypothetical compound to a known IMPDH inhibitor, Mycophenolic Acid (MPA).
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| This compound | Human IMPDH2 | Biochemical (Enzyme) | TBD | To be determined experimentally. |
| This compound | Human T-cells | Cell-based (Prolif.) | TBD | To be determined experimentally. |
| Mycophenolic Acid (MPA) | Human IMPDH2 | Biochemical (Enzyme) | ~0.02 | Reference compound. |
| Mycophenolic Acid (MPA) | Human T-cells | Cell-based (Prolif.) | ~0.1 | Reference compound. |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a potential drug candidate. Below are standard protocols for key experiments in the evaluation of IMPDH inhibitors.
Recombinant Human IMPDH2 Expression and Purification
A standard method for obtaining purified IMPDH for biochemical assays involves expressing the recombinant human IMPDH2 protein in E. coli and purifying it using affinity chromatography.
In Vitro IMPDH Inhibition Assay (Biochemical Assay)
This assay directly measures the effect of the test compound on the enzymatic activity of purified IMPDH. The production of NADH, a product of the IMPDH-catalyzed reaction, is monitored spectrophotometrically.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
-
Enzyme: Purified recombinant human IMPDH2.
-
Substrates: IMP and NAD+.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Mycophenolic Acid (MPA).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMPDH2 enzyme, and varying concentrations of the test compound or positive control.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (IMP and NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the cytostatic effect of the test compound on a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell leukemia line (e.g., Jurkat).
-
Materials:
-
Cell Line: Human PBMCs or Jurkat cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
-
Proliferation Reagent: e.g., BrdU or [3H]-thymidine.
-
Test Compound: this compound.
-
Positive Control: Mycophenolic Acid (MPA).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add the proliferation reagent (e.g., BrdU) to the wells and incubate for an additional period to allow for its incorporation into newly synthesized DNA.
-
Measure the incorporation of the proliferation reagent according to the manufacturer's instructions (e.g., using an antibody-based colorimetric assay for BrdU).
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound represents an intriguing, yet underexplored, candidate for IMPDH inhibition. Based on the known interactions of 8-azapurine derivatives with IMPDH, there is a sound scientific basis for its investigation. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, biochemical characterization, and cellular evaluation of this compound. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and informing its future development as a novel immunosuppressive, anticancer, or antiviral agent. Further research is warranted to elucidate its precise mechanism of action and to establish a comprehensive pharmacological profile.
References
N2-iso-Butyryl-8-azaguanosine prodrug design and activation
An In-depth Technical Guide to N2-iso-Butyryl-8-azaguanosine Prodrug Design and Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and activation of a hypothetical this compound prodrug. Given the limited direct literature on this specific compound, this document outlines a scientifically grounded approach based on established principles of medicinal chemistry, prodrug design, and the known pharmacology of the parent compound, 8-azaguanine (B1665908).
Introduction and Design Rationale
8-Azaguanine is a purine (B94841) analog that functions as an antimetabolite, demonstrating antineoplastic properties. Its clinical utility is often hampered by poor aqueous solubility and limited cell membrane permeability, which can affect its bioavailability and therapeutic efficacy. To overcome these limitations, a prodrug strategy involving N-acylation is proposed.
The addition of an N2-iso-butyryl group to 8-azaguanosine serves two primary purposes:
-
Increased Lipophilicity: The isobutyryl moiety is a lipophilic group that masks a polar N-H bond on the guanine (B1146940) base. This modification is designed to enhance the molecule's ability to cross cell membranes via passive diffusion.
-
Improved Pharmacokinetics: By temporarily inactivating the molecule, the prodrug approach can potentially alter its distribution and metabolism, leading to a more favorable pharmacokinetic profile.
The core concept is that the this compound prodrug will be more readily absorbed by cells, where it will then be enzymatically cleaved to release the active drug, 8-azaguanosine.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, adapted from established methods for the modification of guanosine (B1672433) derivatives. The key steps involve the protection of the ribose hydroxyl groups, acylation of the N2-amino group, and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Activation Mechanism
The this compound prodrug is designed to be inactive until the isobutyryl group is removed intracellularly. This bioactivation is anticipated to be catalyzed by ubiquitous intracellular enzymes.
Enzymatic Cleavage
The primary mechanism of activation is the enzymatic hydrolysis of the amide bond linking the isobutyryl group to the 8-azaguanine base. Carboxylesterases (CES), which are abundant in various tissues and cancer cells, are the most likely candidates for this enzymatic conversion.
Caption: Proposed enzymatic activation of the prodrug.
Subsequent Metabolic Activation of 8-Azaguanosine
Once the prodrug is converted to 8-azaguanosine, it enters the established metabolic pathway of the parent drug. The key steps are:
-
Phosphorylation: 8-azaguanosine is phosphorylated by cellular kinases to 8-azaguanosine monophosphate (8-aza-GMP), then to the diphosphate (B83284) (8-aza-GDP) and triphosphate (8-aza-GTP) forms. The initial and critical conversion to 8-aza-GMP is catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
-
Incorporation into RNA: 8-aza-GTP acts as a fraudulent nucleotide and is incorporated into growing RNA chains by RNA polymerases.
-
Inhibition of Purine Synthesis: The nucleotide forms of 8-azaguanine can also inhibit key enzymes in the de novo purine synthesis pathway, such as IMP dehydrogenase.
Caption: Activation of 8-azaguanosine and its interference with purine metabolism.
Quantitative Data
The following tables summarize the known quantitative data for the parent drug, 8-azaguanine, and provide a hypothetical comparison for the this compound prodrug. The data for the prodrug are illustrative of the expected improvements based on the design rationale.
Table 1: In Vitro Cytotoxicity of 8-Azaguanine
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| MOLT-3 | 10 | 24 |
| CEM | 100 | 24 |
| L1210 | 1.5 | 48 |
Table 2: Hypothetical Comparative Properties of Prodrug vs. Parent Drug
| Property | 8-Azaguanosine | This compound (Prodrug) | Rationale for Hypothetical Improvement |
| Aqueous Solubility | Low | Moderate | Isobutyryl group may disrupt crystal lattice packing. |
| LogP | Low | Higher | Addition of lipophilic isobutyryl group. |
| Cell Permeability | Low | High | Increased lipophilicity enhances passive diffusion. |
| IC50 (e.g., in a high-esterase cell line) | 10 µM | < 10 µM | Enhanced uptake and intracellular accumulation of the active form. |
| Oral Bioavailability | Poor | Improved | Increased absorption due to higher lipophilicity. |
Experimental Protocols
Protocol for Synthesis of this compound
Materials: 8-Azaguanosine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry N,N-Dimethylformamide (DMF), Isobutyryl chloride, Dry Pyridine, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).
Procedure:
-
Protection: Dissolve 8-azaguanosine in dry DMF. Add imidazole followed by TBDMSCl. Stir at room temperature until TLC indicates completion. Purify the resulting protected 8-azaguanosine by column chromatography.
-
Acylation: Dissolve the protected 8-azaguanosine in dry pyridine. Cool to 0°C and add isobutyryl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the N2-iso-butyryl product.
-
Deprotection: Dissolve the acylated compound in THF. Add TBAF and stir at room temperature. Monitor by TLC. Upon completion, purify the final product, this compound, by chromatography.
Protocol for In Vitro Prodrug Activation Assay
Objective: To quantify the conversion of the prodrug to 8-azaguanosine in the presence of cellular enzymes.
Materials: this compound, 8-azaguanosine standard, cancer cell line (e.g., A549), cell lysis buffer, HPLC system.
Procedure:
-
Prepare Cell Lysate: Culture cells to confluency, harvest, and lyse them in a suitable buffer to obtain a cell lysate containing intracellular enzymes. Determine the total protein concentration.
-
Incubation: Incubate a known concentration of the prodrug with the cell lysate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acetonitrile).
-
Analysis: Analyze the samples by HPLC to quantify the concentrations of the remaining prodrug and the newly formed 8-azaguanosine.
-
Kinetics: Plot the concentration of 8-azaguanosine formed over time to determine the rate of activation.
Protocol for In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic effects of the prodrug and the parent drug on a cancer cell line.
Caption: Workflow for the in vitro cytotoxicity assay.
Conclusion
The design of an this compound prodrug represents a rational approach to enhance the therapeutic potential of the parent antimetabolite, 8-azaguanine. By increasing lipophilicity, this strategy aims to improve cellular uptake and pharmacokinetic properties. The proposed synthetic route, activation mechanism, and experimental protocols provide a framework for the development and evaluation of this and similar nucleoside analog prodrugs. The successful implementation of this strategy could lead to a more effective agent for cancer therapy.
Target Identification for N2-iso-Butyryl-8-azaguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-iso-Butyryl-8-azaguanosine is a purine (B94841) nucleoside analog with potential therapeutic applications, particularly in oncology. As with many purine analogs, its mechanism of action is presumed to involve interference with nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis.[1] The precise molecular targets of this compound, however, remain to be fully elucidated. This technical guide provides a comprehensive overview of the probable mechanism of action of this compound based on the known activities of the parent compound, 8-azaguanine, and outlines detailed experimental protocols for its target identification and validation. This document is intended to serve as a resource for researchers actively engaged in the development of purine analog-based therapeutics.
Introduction
Purine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects through the disruption of essential cellular processes.[2] 8-azaguanine, the parent nucleobase of the compound of interest, is known to function as an antimetabolite.[3][4] It is incorporated into ribonucleic acids, leading to dysfunctional RNA and inhibition of protein synthesis.[5] The N2-iso-butyryl modification on the guanine (B1146940) base and the ribose sugar are expected to modulate the compound's solubility, cell permeability, and interaction with molecular targets. Identifying the specific protein interactors of this compound is crucial for understanding its precise mechanism of action, predicting potential off-target effects, and developing biomarkers for patient stratification.
Postulated Mechanism of Action
Based on the known mechanism of 8-azaguanine, this compound is likely activated intracellularly to its triphosphate form. This activated analog can then interfere with nucleic acid synthesis in several ways:
-
Incorporation into RNA: The triphosphate analog can be incorporated into growing RNA chains by RNA polymerases, leading to chain termination or the production of non-functional transcripts.
-
Incorporation into DNA: Although less common for ribose-containing nucleosides, potential conversion to a deoxyribose form could lead to its incorporation into DNA, causing DNA damage and replication stress.
-
Inhibition of Key Enzymes: The monophosphate, diphosphate, or triphosphate forms of the analog may act as competitive inhibitors of enzymes involved in purine nucleotide metabolism.
The following diagram illustrates the postulated signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N2-iso-Butyryl-8-azaguanosine on Purine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism and effects of N2-iso-Butyryl-8-azaguanosine on the de novo purine (B94841) biosynthesis pathway. As direct biological data for this specific compound is limited in publicly accessible literature, this document extrapolates its function based on the well-established activities of its parent compound, 8-azaguanine (B1665908), a known purine antimetabolite. This compound is likely a prodrug, designed for improved cellular uptake or metabolic stability, which, upon intracellular delivery, releases the active 8-azaguanosine moiety. The subsequent metabolic activation of 8-azaguanosine to its triphosphate form leads to the disruption of purine metabolism, primarily through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. This guide details the metabolic activation pathway, the molecular targets within purine biosynthesis, and provides established experimental protocols for investigating these effects.
Introduction
Purine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency (ATP and GTP), and signaling molecules. The de novo purine biosynthesis pathway is a highly regulated and energy-intensive process that constructs purine rings from simpler precursors. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making it a prime target for antineoplastic therapies.[1]
8-azaguanine, a structural analog of guanine, is a well-characterized antimetabolite that disrupts purine biosynthesis.[2] this compound is a derivative of 8-azaguanosine, featuring an isobutyryl group at the N2 position of the azaguanine base. This modification is characteristic of a prodrug strategy, intended to mask a polar amine group to potentially enhance cell membrane permeability. Intracellularly, it is presumed that cellular esterases cleave the isobutyryl group, releasing 8-azaguanosine to exert its cytotoxic effects.
Proposed Mechanism of Action
The biological activity of this compound is contingent on its intracellular conversion to 8-azaguanosine and subsequent metabolic activation.
Intracellular Activation
-
Prodrug Cleavage: Following cellular uptake, the N2-isobutyryl group is likely removed by intracellular esterases, yielding 8-azaguanosine.
-
Phosphorylation: 8-azaguanosine is then sequentially phosphorylated by cellular kinases to form 8-azaguanosine monophosphate (8-aza-GMP), diphosphate (B83284) (8-aza-GDP), and triphosphate (8-aza-GTP). The initial and critical phosphorylation step to 8-aza-GMP is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.
Inhibition of De Novo Purine Biosynthesis
The primary target of activated 8-azaguanine analogs is inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides.[3]
8-aza-GMP is a substrate for IMPDH, and its conversion to 8-aza-XMP can disrupt the normal production of guanine nucleotides. Furthermore, the triphosphate form, 8-aza-GTP, can exert feedback inhibition on earlier steps of the purine biosynthesis pathway, such as the conversion of phosphoribosyl pyrophosphate (PRPP) to phosphoribosylamine (B1198786) by PRPP amidotransferase. The depletion of the guanine nucleotide pool has profound effects on cellular processes, including DNA and RNA synthesis, and signaling, ultimately leading to cell cycle arrest and apoptosis.[4]
Quantitative Data
| Compound | Cell Line | Assay | IC50 | Reference |
| 8-Azaguanine | L1210 Leukemia | Growth Inhibition | 0.1 µg/mL | [2] |
| 8-Azaguanine | HeLa | Growth Inhibition | 0.3 µg/mL | [2] |
| 8-Azaguanine | Sarcoma 180 | Growth Inhibition | 1.0 µg/mL | [2] |
Table 1: Cytotoxicity of 8-Azaguanine in Cancer Cell Lines
Experimental Protocols
IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is for determining the inhibitory effect of a compound on IMPDH activity by monitoring the formation of NADH at 340 nm.
Materials:
-
Recombinant human IMPDH2
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
IMP solution (10 mM)
-
NAD+ solution (10 mM)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, IMP (final concentration 200 µM), and NAD+ (final concentration 200 µM).
-
Add varying concentrations of the test compound to the wells of the microplate. Include a solvent control (no inhibitor).
-
Add recombinant IMPDH2 (final concentration ~5 mU/mL) to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Technical Guide to the Prospective Synthesis and Rationale of N2-iso-Butyryl-8-azaguanosine
Disclaimer: The compound N2-iso-Butyryl-8-azaguanosine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically grounded exploration of its discovery, rationale, and synthesis based on established principles and data from closely related analogues, namely 8-azaguanosine and N2-acylated guanosine (B1672433) derivatives.
Introduction
8-Azapurines, a class of purine (B94841) analogues, have long been a subject of interest in medicinal chemistry due to their significant biological activities, including antineoplastic and antiviral properties. 8-Azaguanine (B1665908), a prominent member of this family, functions as an antimetabolite by being incorporated into nucleic acids, thereby disrupting normal cellular processes.[1][2] Modifications to the core 8-azaguanosine structure are pursued to enhance efficacy, selectivity, and pharmacokinetic properties. The introduction of an N2-iso-butyryl group represents one such potential modification. This technical guide will delve into the theoretical rationale for this modification, a proposed synthetic pathway, and the anticipated biological implications for researchers and drug development professionals.
Rationale for N2-iso-Butyryl Modification
The rationale for synthesizing this compound is twofold, drawing from the known effects of N2-acylation on guanosine analogues and the established bioactivity of the 8-azaguanosine core.
-
Prodrug Strategy: The N2-iso-butyryl group can function as a lipophilic promoiety. By masking the polar N2-amino group of the guanosine base, the overall lipophilicity of the molecule may be increased. This enhancement could facilitate passive diffusion across cell membranes, leading to improved cellular uptake and bioavailability. Once inside the cell, the ester bond of the iso-butyryl group would be susceptible to hydrolysis by intracellular esterases, releasing the active 8-azaguanosine metabolite.
-
Modulation of Biological Activity: Acylation at the N2 position can influence the binding affinity of the nucleoside analogue to its target enzymes. This modification may alter the hydrogen bonding pattern and steric interactions within the active site of enzymes such as kinases or polymerases, potentially leading to a more favorable inhibitory profile.
-
Synthetic Intermediate: The iso-butyryl group can also serve as a protecting group during the chemical synthesis of more complex 8-azaguanosine derivatives, preventing unwanted side reactions at the N2-amino position.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 8-azaguanosine analogues.[3] A key approach involves the construction of the triazolopyrimidine core followed by glycosylation and subsequent acylation.
-
Synthesis of the 8-Azaguanine Core: A common route to substituted 8-azaguanosine analogues begins with a substituted pyrimidine. For instance, 2,5,6-triamino-4(3H)-pyrimidinethione can be converted through a series of steps including methylation, nitrosation, and acetylation to form a triazolo[4,5-d]pyrimidine intermediate.[3]
-
Glycosylation: The protected 8-azapurine (B62227) base is then reacted with a protected ribofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) or under fusion conditions to yield the protected nucleoside.
-
N2-iso-Butyrylation: Following the formation of the 8-azaguanosine nucleoside (with other positions protected as necessary), the N2-amino group can be selectively acylated using iso-butyryl chloride or iso-butyric anhydride (B1165640) in a suitable solvent like pyridine. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Deprotection: The final step involves the removal of the protecting groups from the ribose sugar (e.g., benzoyl groups via treatment with methanolic ammonia) to yield the target compound, this compound. Purification would be achieved through column chromatography or recrystallization.
Quantitative Data: Biological Activity of 8-Azaguanine and Analogues
The biological activity of this compound is anticipated to be in a similar range to that of 8-azaguanine and its closely related derivatives. The following table summarizes known quantitative data for these compounds.
| Compound | Cell Line/Organism | Activity Metric | Value | Reference |
| 8-Azaguanine | MOLT3 (T-cell acute lymphoblastic leukemia) | IC50 (24h) | 10 µM | [1] |
| CEM (T-cell acute lymphoblastic leukemia) | IC50 (24h) | 100 µM | [1] | |
| Plasmodium falciparum (3D7 strain) | EC50 | 1.71 µM | [2] | |
| Plasmodium falciparum (Dd2 strain) | EC50 | 5.2 µM | [2] | |
| PME-8-azaguanine | HSV-1, HSV-2, CMV | Antiviral Activity | 0.3-0.6 µg/mL | [4] |
| HIV-1, HIV-2 | Antiviral Activity | ~2 µg/mL | [4] |
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Mechanism of action of 8-azaguanine as an antimetabolite.
Conclusion
While direct experimental data on this compound is not currently available, a strong theoretical framework for its synthesis and rationale can be constructed from the extensive research on 8-azapurine and N2-acylated nucleoside analogues. The proposed benefits of improved cellular permeability and modulated biological activity make this compound a compelling target for future research in the development of novel antineoplastic and antiviral agents. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of this promising compound.
References
N2-iso-Butyryl-8-azaguanosine and its Congeners: An In-depth Technical Guide on their Interaction with Viral Processes
Disclaimer: As of the latest literature review, no specific data exists for N2-iso-Butyryl-8-azaguanosine. This guide will focus on the extensively studied parent compound, 8-azaguanine (B1665908), and its key derivatives, providing a comprehensive overview of their antiviral mechanisms, which are anticipated to be relevant to N2-acylated analogs.
Executive Summary
8-Azaguanine, a synthetic purine (B94841) analog, and its derivatives have demonstrated notable antiviral activity against a range of viruses, particularly Human Immunodeficiency Virus (HIV) and several herpesviruses. Their mechanism of action is multifaceted and primarily indirect, focusing on the disruption of host cellular processes that are essential for viral replication, rather than direct inhibition of viral polymerases. This technical guide synthesizes the current understanding of the antiviral effects of 8-azaguanine and its analogs, presenting key quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to support researchers, scientists, and drug development professionals.
Mechanism of Action
The antiviral properties of 8-azaguanine are not typically mediated by direct interaction with viral polymerases. Instead, its efficacy stems from two primary mechanisms: the disruption of de novo purine biosynthesis and, particularly in the case of HIV, the alteration of viral RNA processing.
Inhibition of Purine Biosynthesis
Once inside a host cell, 8-azaguanine is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 8-azaguanosine monophosphate (8-aza-GMP).[1] This fraudulent nucleotide can then be further phosphorylated and incorporated into RNA, leading to non-functional transcripts and inhibition of protein synthesis.[2][3] Additionally, 8-aza-GMP and its metabolites can inhibit key enzymes in the purine biosynthesis pathway, such as IMP dehydrogenase (IMPDH), leading to a depletion of guanine (B1146940) nucleotides essential for both host and viral nucleic acid synthesis.[4]
Alteration of HIV-1 RNA Processing
In the context of HIV-1, 8-azaguanine exhibits a distinct mechanism of action. It significantly alters the processing of viral RNA, leading to a decrease in the levels of unspliced and singly spliced viral RNAs, which are necessary for the production of structural proteins like Gag and Env.[1] This is coupled with an impairment of the function of the viral Rev protein. Rev is essential for the nuclear export of these unspliced and singly spliced viral RNAs.[5] 8-azaguanine treatment leads to the cytoplasmic accumulation of Rev, preventing it from carrying out its function in the nucleus.[6] This dual effect of promoting oversplicing and inhibiting the export of essential viral transcripts effectively shuts down the production of new virions.[5]
Quantitative Data
The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of 8-azaguanine and its derivatives.
Table 1: Antiviral Activity of 8-Azaguanine Analogs
| Compound | Virus | Cell Line | Parameter | Value (µg/mL) | Value (µM) | Reference |
| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.9 | [5] |
| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.2 | [5] |
| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | - | Active | 0.2-7 | - | |
| 9-(S)-HPMP-8-azaadenine | VZV | - | Active | 0.04-0.4 | - | |
| 9-(S)-HPMP-8-azaadenine | MSV | - | Active | 0.3-0.6 | - | |
| PME-8-azaguanine | HSV-1, HSV-2, CMV | - | Active | 0.2-7 | - | |
| PME-8-azaguanine | VZV | - | Active | 0.04-0.4 | - | |
| PME-8-azaguanine | MSV | - | Active | 0.3-0.6 | - |
Table 2: Cytotoxicity of 8-Azaguanine
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| 8-Azaguanine | MOLT3 | IC50 (24h) | 10 | [5] |
| 8-Azaguanine | CEM | IC50 (24h) | 100 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of 8-azaguanine and its derivatives.
Determination of Antiviral Activity and Cytotoxicity (MTT Assay)
This protocol is used to determine the 50% effective concentration (EC50) of a compound against a specific virus and the 50% cytotoxic concentration (CC50) in a host cell line.
-
Materials:
-
Target virus stock with a known titer.
-
Permissive host cell line.
-
8-Azaguanine or its analog.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
MTT solvent (e.g., acidified isopropanol).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Compound Dilution: Prepare serial dilutions of the test compound in complete medium.
-
Infection (for EC50): Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1.[5] Include uninfected and infected, untreated controls.
-
Treatment: Immediately after infection (for EC50) or on uninfected cells (for CC50), add 100 µL of the serially diluted compound to the respective wells.[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability (for CC50) or inhibition of viral cytopathic effect (for EC50) for each concentration compared to the respective controls. Plot the results to determine the CC50 and EC50 values.
-
Immunofluorescence Assay for HIV-1 Rev Subcellular Localization
This protocol is used to visualize the effect of 8-azaguanine on the location of the HIV-1 Rev protein within the cell.
-
Materials:
-
HeLa or HEK293T cells.
-
HIV-1 Rev expression plasmid.
-
Transfection reagent.
-
8-Azaguanine.
-
4% Paraformaldehyde.
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against Rev.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Transfection: Transfect cells with the HIV-1 Rev expression plasmid.[5]
-
Treatment: After 24 hours, treat the cells with the desired concentration of 8-azaguanine.[5]
-
Fixation and Permeabilization: After another 24 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[5]
-
Blocking and Antibody Incubation: Block non-specific binding and then incubate with the primary anti-Rev antibody, followed by the fluorophore-conjugated secondary antibody.[7]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[5]
-
Visualization: Visualize the subcellular localization of the Rev protein using a fluorescence microscope.[5]
-
Conclusion
While direct evidence for the interaction of this compound with viral polymerases is currently unavailable, the extensive research on 8-azaguanine and its derivatives provides a strong foundation for understanding its potential antiviral mechanisms. The primary modes of action, namely the disruption of purine metabolism and the alteration of viral RNA processing, represent promising avenues for the development of novel antiviral therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers investigating the antiviral potential of 8-azaguanine analogs and similar compounds. Further studies are warranted to elucidate the specific activities of N2-acylated derivatives and to explore their efficacy against a broader range of viral pathogens.
References
- 1. Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Azaguanine, purine analogue with antineoplastic activity (CAS 134-58-7) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
Structural Elucidation of N2-iso-Butyryl-8-azaguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed structural elucidation of the novel nucleoside analog, N2-iso-Butyryl-8-azaguanosine. Due to the absence of existing literature on this specific compound, this document presents a hypothetical, yet scientifically rigorous, pathway for its synthesis and characterization. The guide details predicted spectroscopic and crystallographic data, outlines in-depth experimental protocols, and utilizes diagrams to illustrate key processes. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on modified nucleosides.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the base or sugar moiety can lead to compounds with enhanced therapeutic activity, improved selectivity, and reduced toxicity. The 8-azaguanine (B1665908) scaffold is of particular interest due to its known biological activities. Acylation at the N2 position of guanosine (B1672433) derivatives has been shown to influence their biological properties. This guide focuses on the hypothetical structural elucidation of this compound, a novel compound with potential therapeutic applications.
Proposed Synthesis
The synthesis of this compound is proposed to proceed via a multi-step route starting from 8-azaguanosine. The key steps involve protection of the ribose hydroxyl groups, acylation of the exocyclic amine, and subsequent deprotection.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Protection of 8-azaguanosine: To a solution of 8-azaguanosine (1 mmol) in dry dimethylformamide (DMF, 10 mL), add imidazole (3 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.5 mmol). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the protected 8-azaguanosine.
-
Acylation: Dissolve the protected 8-azaguanosine (1 mmol) in dry pyridine (10 mL) and cool to 0°C. Add isobutyryl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with methanol (B129727) and evaporate the solvent. Purify the residue by column chromatography on silica (B1680970) gel.
-
Deprotection: Dissolve the acylated product (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 mmol of a 1M solution in THF). Stir at room temperature for 2 hours. Evaporate the solvent and purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain this compound.
Structural Elucidation Workflow
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of the synthesized compound. The proposed workflow ensures a thorough characterization of this compound.
Caption: Workflow for the structural elucidation of this compound.
Predicted Spectroscopic and Crystallographic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | 5.8 - 6.0 | 85 - 88 |
| 2' | 4.4 - 4.6 | 70 - 73 |
| 3' | 4.1 - 4.3 | 73 - 76 |
| 4' | 3.9 - 4.1 | 84 - 87 |
| 5' | 3.5 - 3.7 | 61 - 64 |
| 6 | - | 155 - 158 |
| 2 | - | 148 - 151 |
| 4 | - | 150 - 153 |
| 5 | - | 115 - 118 |
| Isobutyryl CH | 2.8 - 3.0 | 35 - 38 |
| Isobutyryl CH₃ | 1.0 - 1.2 | 18 - 21 |
| Isobutyryl C=O | - | 175 - 178 |
Experimental Protocol: NMR Spectroscopy
NMR spectra will be recorded on a 500 MHz spectrometer. The sample will be dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H and ¹³C NMR spectra will be acquired at 25°C. Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), will be performed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Formula |
| ESI+ | [M+H]⁺, [M+Na]⁺ | C₁₃H₁₇N₇O₆ |
| ESI- | [M-H]⁻ | C₁₃H₁₇N₇O₆ |
Experimental Protocol: Mass Spectrometry
HRMS analysis will be performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample will be dissolved in a mixture of water and acetonitrile (B52724) with 0.1% formic acid for positive ion mode and without formic acid for negative ion mode.
X-ray Crystallography
Single-crystal X-ray diffraction will provide the definitive three-dimensional structure of this compound.
Table 3: Predicted Crystal Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.0 - 12.0 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 14.0 - 16.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 900 - 1200 |
| Z | 2 |
| Density (g/cm³) | 1.5 - 1.7 |
Experimental Protocol: X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction will be grown by slow evaporation of a saturated solution in an ethanol/water mixture. A suitable crystal will be mounted on a goniometer and diffraction data will be collected at low temperature (100 K) using a diffractometer with Mo Kα radiation. The structure will be solved by direct methods and refined by full-matrix least-squares on F².
Conclusion
This technical guide outlines a comprehensive and systematic approach for the synthesis and structural elucidation of the novel nucleoside analog, this compound. The detailed experimental protocols and predicted data provide a solid framework for researchers to undertake the characterization of this and other similar modified nucleosides. The successful elucidation of the structure of this compound will be a critical step in evaluating its potential as a therapeutic agent.
Methodological & Application
Application Notes and Protocols for N2-iso-Butyryl-8-azaguanosine Antiviral Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiviral activity of N2-iso-Butyryl-8-azaguanosine, a derivative of the synthetic purine (B94841) analog 8-azaguanine (B1665908).
Introduction
This compound belongs to the class of nucleoside analogs, which are synthetic compounds that mimic naturally occurring nucleosides. These analogs can act as antimetabolites, interfering with the synthesis of nucleic acids and other vital cellular processes that are often exploited by viruses for replication.[1] 8-azaguanine, the parent compound, has demonstrated antiviral properties, particularly against Human Immunodeficiency Virus (HIV), by disrupting purine metabolism and viral RNA processing.[1] this compound, as a derivative, is a promising candidate for antiviral research.
Mechanism of Action
The proposed mechanism of action for 8-azaguanine analogs involves intracellular activation and subsequent disruption of purine biosynthesis.[2] Once inside a host cell, the analog is metabolized to its monophosphate form, 8-azaguanosine monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] As a guanine (B1146940) analog, azaGMP can competitively inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[1][2] This leads to the depletion of intracellular guanine nucleotide pools, which are essential for viral DNA and RNA synthesis.[1] Furthermore, the triphosphate form of the analog can be incorporated into growing RNA chains, leading to the formation of non-functional RNA and disruption of RNA processing and function.[1][3]
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
While specific antiviral data for this compound is not widely available, the following tables summarize the reported cytotoxic and antiviral activities of its parent compound, 8-azaguanine, and other related analogs. This data serves as a benchmark for evaluating the potential of this compound.
Table 1: Cytotoxicity of 8-Azaguanine Analogs
| Compound | Cell Line | Assay | CC50 (µg/mL) | Reference |
| PME-8-azaguanine | MT-4 | Not Specified | >100 | [4] |
| (R)-PMP-8-azaguanine | MT-4 | Not Specified | >100 | [4] |
| PME-8-azaguanine | CEM | Not Specified | >25 | [4] |
| (R)-PMP-8-azaguanine | CEM | Not Specified | >25 | [4] |
Table 2: Antiviral Activity of 8-Azaguanine Analogs
| Compound | Virus | Cell Line | EC50 (µg/mL) | Selectivity Index (SI) | Reference |
| PME-8-azaguanine | HIV-1 | MT-4 | 2 | >50 | [4] |
| (R)-PMP-8-azaguanine | HIV-1 | MT-4 | 2 | >50 | [4] |
| PME-8-azaguanine | HIV-2 | MT-4 | 2 | >50 | [4] |
| (R)-PMP-8-azaguanine | HIV-2 | MT-4 | 2.5 | >40 | [4] |
| PME-8-azaguanine | HIV-1 | CEM | 1.5 | >16.7 | [4] |
| (R)-PMP-8-azaguanine | HIV-1 | CEM | 2 | >12.5 | [4] |
| PME-8-azaguanine | HIV-2 | CEM | 2 | >12.5 | [4] |
| (R)-PMP-8-azaguanine | HIV-2 | CEM | 2 | >12.5 | [4] |
Experimental Protocols
The following protocols provide a framework for determining the antiviral efficacy and cytotoxicity of this compound.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the measurement of the concentration of the compound that reduces cell viability by 50%.
Materials:
-
Host cell line (e.g., MT-4, CEM, Vero)
-
Complete cell culture medium
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a cell control (no compound) and a blank control (medium only).[1]
-
Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.[1]
Protocol 2: Antiviral Assay - 50% Effective Concentration (EC50) Determination using CPE Reduction Assay
This protocol measures the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50%.
Materials:
-
Host cell line
-
Target virus
-
Complete cell culture medium
-
This compound
-
96-well microtiter plates
-
MTT solution
-
MTT solvent
-
PBS
Procedure:
-
Seed host cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in complete medium.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cell controls and infected, untreated virus controls.[1]
-
Immediately after infection, remove the viral inoculum and add 100 µL of the serially diluted this compound to the respective wells.[1]
-
Incubate the plate for 48-72 hours at 37°C, or until CPE is observed in the virus control wells.[1]
-
Perform the MTT assay as described in steps 6-8 of Protocol 1.
-
Calculate the percentage of protection for each drug concentration using the following formula: % Protection = [ (Absorbance of treated, infected cells) - (Absorbance of virus control) ] / [ (Absorbance of cell control) - (Absorbance of virus control) ] * 100.[1]
-
Plot the percentage of protection against the drug concentration and determine the EC50 value using non-linear regression analysis.[1]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.[1]
Caption: General workflow for antiviral activity and cytotoxicity assessment.
References
Application Notes and Protocols: N2-iso-Butyryl-8-azaguanosine for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-iso-Butyryl-8-azaguanosine is a modified purine (B94841) analog of guanosine (B1672433). Such modifications are often employed to enhance cellular uptake, modulate metabolic activation, or alter the biological activity of the parent compound. As a derivative of 8-azaguanosine, it is anticipated to function as an antimetabolite, interfering with nucleic acid synthesis and leading to cytotoxic effects. These characteristics make it a compound of interest for studies in oncology and virology. Proper dissolution and handling are critical for obtaining reproducible and meaningful results in in vitro studies.
Data Presentation: Solubility
The solubility of this compound has not been extensively reported. However, based on the known solubility of related compounds, a general solubility profile can be inferred. The isobutyryl group may increase its hydrophobicity compared to the parent compound.
| Compound | Solvent | Solubility | Notes |
| N2-Isobutyryl Guanosine | DMSO | Soluble[1] | A related guanosine derivative. |
| N2-Isobutyryl Guanosine | Acetonitrile | Soluble[1] | A related guanosine derivative. |
| 8-Azaguanine (B1665908) | DMSO | 2 mg/mL (13.15 mM)[2] | The parent purine analog. Requires warming, adjustment of pH to 5 with HCl, and heating to 60°C for optimal dissolution.[2] |
| This compound | DMSO | Estimated: ≥ 2 mg/mL | Recommended primary solvent for stock solutions. |
| This compound | Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution in aqueous media is not recommended. |
Note: The solubility of this compound should be empirically determined for each specific lot and experimental condition.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass.
-
Dissolution: a. Add the weighed compound to a sterile amber vial. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, the following steps can be taken: a. Warm the solution in a water bath at 37-60°C for 5-10 minutes. b. Sonicate the solution for 5-10 minutes. c. Alternate between vortexing, warming, and sonication until the solution is clear.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate dosing, perform serial dilutions. For example, to achieve a final concentration of 10 µM in the cell culture well: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing. b. Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Immediate Use: Use the prepared working solutions immediately to avoid degradation or precipitation of the compound in the aqueous medium.
Putative Signaling Pathway
This compound, as an analog of 8-azaguanine, is likely to exert its cytotoxic effects by being metabolized into fraudulent nucleotides and subsequently incorporated into RNA, leading to the disruption of protein synthesis and other cellular processes.[2][3][4][5] The isobutyryl group may be cleaved by intracellular esterases to release the active 8-azaguanosine.
Caption: Putative metabolic activation pathway of this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro study using this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Note & Protocol: Determination of the IC50 of N2-iso-Butyryl-8-azaguanosine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of N2-iso-Butyryl-8-azaguanosine, a derivative of the known antimetabolite 8-azaguanine (B1665908). The IC50 value is a critical parameter for assessing the potency of a compound in inhibiting a specific biological process, in this case, cell viability.[1][2]
Introduction
This compound is a synthetic purine (B94841) analogue.[3] It is a derivative of 8-azaguanine, an antimetabolite that functions by being incorporated into ribonucleic acids and disrupting purine biosynthesis.[4][5][6] The addition of a bulky isobutyryl group at the N2 position may enhance hydrophobic interactions, potentially influencing its biological activity.[3] Determining the IC50 of this compound is a crucial first step in evaluating its potential as a therapeutic agent. This is typically achieved by treating cultured cells with a range of concentrations of the compound and measuring the effect on cell viability.[2][7]
This protocol will focus on the use of a tetrazolium-based colorimetric assay, such as the MTT or MTS assay, to determine cell viability.[8][9][10][11][12][13] In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[8][9]
Putative Signaling Pathway
Based on the known mechanism of its parent compound, 8-azaguanine, this compound is hypothesized to act as an antimetabolite. After cellular uptake, it is likely metabolized and incorporated into RNA, leading to cytotoxicity.[5] The compound may also interfere with the de novo purine biosynthesis pathway.
Caption: Putative mechanism of this compound.
Experimental Protocols
This section details the protocol for determining the IC50 of this compound using the MTT assay. The MTS assay is a viable alternative with a simpler procedure as it does not require a solubilization step.[8][13]
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research focus)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Detailed Protocol (MTT Assay)
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate for 24 hours to allow the cells to attach.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only). Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][11]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[9][14]
-
Incubate the plate for 3-4 hours at 37°C.[8][14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration of this compound.
Calculation of Cell Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The calculated percentages of cell viability are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that results in 50% inhibition of cell viability. This can be determined by non-linear regression analysis of the dose-response curve.
Table 1: Hypothetical IC50 Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.156 | 0.075 | 92.2% |
| 10 | 0.899 | 0.063 | 71.7% |
| 50 | 0.632 | 0.048 | 50.4% |
| 100 | 0.345 | 0.031 | 27.5% |
| 200 | 0.158 | 0.022 | 12.6% |
From the table above, the IC50 value is estimated to be approximately 50 µM.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound using a standard cell viability assay. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this compound and provides a quantitative measure of its potency.[1] Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy in more complex biological systems.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BioRender App [app.biorender.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Experimental Design of N2-iso-Butyryl-8-azaguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Signaling Pathway
The proposed mechanism of action for N2-iso-Butyryl-8-azaguanosine is based on its parent compound, 8-azaguanine (B1665908). It is anticipated to be a pro-drug that, once intracellular, is converted to its active form. This active metabolite is then incorporated into RNA, leading to inhibition of protein synthesis and induction of apoptosis in rapidly dividing cells, such as cancer cells.
Caption: Proposed mechanism of action for this compound.
In Vivo Experimental Design Workflow
A phased approach is recommended for the in vivo evaluation of this compound. This workflow ensures a systematic assessment of pharmacokinetics, efficacy, and safety.
Caption: Phased in vivo experimental workflow.
Phase 1: Pharmacokinetics and Acute Toxicity
The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its short-term safety.
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy BALB/c mice, 6-8 weeks old, n=3-5 per dose group.
-
Procedure:
-
Administer single escalating doses of this compound via intravenous (IV) and oral (PO) routes.
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.
-
Perform terminal necropsy and collect major organs for histopathological analysis.
-
-
Data to Collect: Survival, body weight, clinical observations, and organ pathology.
2. Pharmacokinetic (PK) Study:
-
Objective: To characterize the pharmacokinetic profile of this compound.
-
Animal Model: Healthy Sprague-Dawley rats with jugular vein cannulation, n=3 per time point.
-
Procedure:
-
Administer a single dose of this compound (at a dose below the MTD) via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the parent compound and potential major metabolites using LC-MS/MS.
-
-
Data to Collect: Plasma concentration-time profiles to determine key PK parameters.
Data Presentation
Table 1: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | - | TBD |
| Tmax (h) | - | TBD |
| AUC (0-t) (ngh/mL) | TBD | TBD |
| AUC (0-inf) (ngh/mL) | TBD | TBD |
| t1/2 (h) | TBD | TBD |
| Cl (L/h/kg) | TBD | - |
| Vd (L/kg) | TBD | - |
| Bioavailability (%) | - | TBD |
Phase 2: Efficacy Studies in Xenograft Models
Based on the antineoplastic activity of 8-azaguanine, efficacy studies in relevant cancer models are warranted.[9]
Experimental Protocols
1. Subcutaneous Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor model.
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line known to be sensitive to antimetabolites (e.g., MOLT-3, as 8-azaguanine is effective against it).[1]
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control like 5-Fluorouracil).
-
Administer treatment as per a defined schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight regularly.
-
-
Data to Collect: Tumor growth inhibition (TGI), body weight changes, and survival.
Data Presentation
Table 2: Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | Body Weight Change (%) |
| Vehicle Control | - | TBD | - | TBD |
| This compound (Low Dose) | TBD | TBD | TBD | TBD |
| This compound (High Dose) | TBD | TBD | TBD | TBD |
| Positive Control | TBD | TBD | TBD | TBD |
Phase 3: Chronic Toxicity and Biomarker Analysis
This phase aims to assess the long-term safety of the compound and to identify potential biomarkers of response and toxicity. A significant concern for nucleoside analogs is mitochondrial toxicity.[6][7][10]
Experimental Protocols
1. Repeated Dose Toxicity Study:
-
Objective: To evaluate the potential toxicity of this compound following repeated administration.
-
Animal Model: Sprague-Dawley rats, n=10 per sex per group.
-
Procedure:
-
Administer vehicle or this compound daily for 28 days at three dose levels (low, mid, and high, based on MTD).
-
Monitor clinical signs, body weight, and food consumption.
-
Collect blood for hematology and clinical chemistry at the end of the study.
-
Perform complete necropsy and histopathological examination of all major organs.
-
-
Data to Collect: Detailed toxicology report including any observed adverse effects.
2. Biomarker Analysis:
-
Objective: To identify biomarkers of target engagement and potential toxicity.
-
Samples: Tumor and plasma samples from the efficacy studies.
-
Procedure:
-
Pharmacodynamic (PD) Markers: Analyze tumor tissues for levels of RNA incorporation of 8-azaguanine and downstream effects on protein synthesis.
-
Toxicity Biomarkers: Analyze plasma for markers of mitochondrial dysfunction (e.g., lactate, FGF-21) and kidney or liver injury (e.g., creatinine, ALT, AST).
-
-
Data to Collect: Quantitative levels of biomarkers in treated versus control groups.
Data Presentation
Table 3: Summary of Chronic Toxicity Findings (28-Day Study)
| Parameter | Low Dose | Mid Dose | High Dose | Observations |
| Clinical Signs | TBD | TBD | TBD | TBD |
| Body Weight | TBD | TBD | TBD | TBD |
| Hematology | TBD | TBD | TBD | TBD |
| Clinical Chemistry | TBD | TBD | TBD | TBD |
| Histopathology | TBD | TBD | TBD | TBD |
Logical Relationship of Experimental Phases
Caption: Logical flow of the in vivo experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the effect of 8-azaguanine on sarcoma 37 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
HPLC methods for quantifying N2-iso-Butyryl-8-azaguanosine
An Application Note on the Quantification of N2-iso-Butyryl-8-azaguanosine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a synthetic purine (B94841) analog that holds potential as an antineoplastic and antimetabolite agent.[1] Like its parent compound, 8-azaguanine, it is designed to interfere with nucleic acid synthesis and cellular metabolism, making it a candidate for cancer therapy and virology research.[2] Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for research, development, and quality control.
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be selective, sensitive, and accurate, making it suitable for a range of scientific applications.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule, is retained on the column and then eluted by a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.[3] Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance, allowing for its quantification.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Sonicator
Experimental Protocol
Preparation of Mobile Phase
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.22 µm membrane filter and degas by sonication for 15 minutes.
-
Mobile Phase: The mobile phase is a gradient mixture of the prepared buffer (Solvent A) and acetonitrile (Solvent B).
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For formulated products, dissolve the product in methanol to achieve a theoretical concentration of 100 µg/mL of this compound.
-
For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction may be required.
-
Filter all sample solutions through a 0.22 µm syringe filter before injection.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.5B: Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Expected Value |
| Retention Time (min) | ~ 6.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals working with this and related compounds. The use of a standard C18 column and common HPLC reagents ensures that this method can be readily implemented in most analytical laboratories.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with N2-iso-Butyryl-8-azaguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-iso-Butyryl-8-azaguanosine is a derivative of 8-azaguanosine, a purine (B94841) analog that acts as an antimetabolite. Its parent compound, 8-azaguanine (B1665908), is known to be incorporated into ribonucleic acids, leading to a disruption of normal biosynthetic pathways and subsequent inhibition of cellular growth.[1][2][3] This mechanism of action makes this compound a compound of interest for its potential antineoplastic activities. The cytotoxic effects of 8-azaguanine are mediated through its conversion to 8-azaguanosine triphosphate (azaGTP), which is then incorporated into RNA, resulting in non-functional RNA molecules and the inhibition of protein synthesis.[4] This disruption of cellular processes can trigger stress responses, leading to cell cycle arrest and apoptosis.[4][5]
Flow cytometry is a powerful and high-throughput technique ideal for dissecting the cellular responses to treatment with compounds like this compound at the single-cell level.[6][7] This document provides detailed protocols for analyzing key cellular events such as cell cycle progression and apoptosis in response to treatment.
Putative Signaling Pathway
The diagram below illustrates the potential mechanism of action of this compound, based on the known activity of 8-azaguanine. The compound is expected to be metabolized and incorporated into RNA, leading to downstream effects on protein synthesis, cell cycle regulation, and apoptosis.
Caption: Putative mechanism of this compound.
Experimental Workflow
A typical workflow for the analysis of cells treated with this compound using flow cytometry is depicted below. This process includes cell culture, treatment, cell harvesting, staining, and finally, data acquisition and analysis.
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 24 | Value |
| Cell Line A | 48 | Value |
| Cell Line B | 24 | Value |
| Cell Line B | 48 | Value |
Table 2: Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
Table 3: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | Value | Value | Value |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[4]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The histogram of DNA content will allow for the estimation of the number of cells in the G1/G0, S, and G2/M phases of the cell cycle.[8]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol outlines the procedure for detecting and quantifying apoptosis in treated cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[5]
References
Application Notes and Protocols for N2-iso-Butyryl-8-azaguanosine in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-iso-Butyryl-8-azaguanosine is a purine (B94841) nucleoside analog. While specific data on this compound is limited, its structural similarity to the well-studied antimetabolite 8-azaguanine (B1665908) suggests a comparable mechanism of action and potential for use in combination cancer therapies. These application notes and protocols are based on the established knowledge of 8-azaguanine and provide a framework for investigating this compound in similar therapeutic strategies.
The primary mechanism of action for 8-azaguanine involves its conversion into a fraudulent nucleotide, which is then incorporated into RNA, leading to the inhibition of protein synthesis and subsequent cell death.[1] This process is dependent on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the purine salvage pathway.[2]
Combination therapies are a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The unique mechanism of purine analogs like 8-azaguanine makes them promising candidates for combination with conventional chemotherapy and emerging immunotherapies.
Combination Therapy Strategies
Combination with Conventional Chemotherapy
The rationale for combining this compound with traditional cytotoxic agents lies in the potential for synergistic effects by targeting different cellular processes. For instance, a study on 8-azaguanine in combination with 6-formylpteridine, a derivative of folic acid, demonstrated a potentiation of its carcinostatic activity.[3] This was attributed to the inhibition of 8-azaguanine deamination, preventing its conversion into an inactive metabolite.[3]
Potential Chemotherapeutic Partners:
-
Antifolates (e.g., Methotrexate): By targeting a different part of nucleotide synthesis, a combination could lead to a more comprehensive blockade.
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Inducing DNA damage while inhibiting protein synthesis could create a multi-pronged attack on cancer cells.
-
Enzyme Inhibitors: As demonstrated with 6-formylpteridine, inhibitors of enzymes that metabolize this compound could enhance its efficacy.
Combination with Immunotherapy
Recent research has highlighted the critical role of the tumor microenvironment in cancer progression and response to therapy. The blockade of purine metabolism has been shown to reverse macrophage immunosuppression and enhance anti-tumor immunity.[4] This suggests a promising avenue for combining this compound with immune checkpoint inhibitors.
Potential Immunotherapy Partners:
-
PD-1/PD-L1 Inhibitors (e.g., Nivolumab, Pembrolizumab): By blocking the PD-1/PD-L1 axis, these inhibitors restore the activity of T-cells. Combining this with a purine analog could create a more favorable tumor microenvironment for immune-mediated killing. A study on non-small cell lung cancer (NSCLC) suggests that blocking purine metabolism can enhance the efficacy of anti-PD-L1 therapy.[4]
-
CTLA-4 Inhibitors (e.g., Ipilimumab): These agents also work by releasing the brakes on the immune system, and a combination approach could lead to a broader and more potent anti-tumor immune response.
Data Presentation
The following table summarizes hypothetical quantitative data from a preclinical in vivo study evaluating the combination of a purine analog (PA) with an anti-PD-L1 antibody. This data is illustrative and intended to provide a template for presenting results from future studies with this compound.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Day 21 | Standard Deviation (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 | 250 | 0 |
| Purine Analog (PA) | 10 | 900 | 180 | 40 |
| Anti-PD-L1 | 10 | 1050 | 210 | 30 |
| PA + Anti-PD-L1 | 10 | 300 | 90 | 80 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/WST-8 Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. For combination studies, a fixed-ratio or checkerboard dilution series can be used.
-
Cell Treatment: Replace the culture medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
WST-8 Assay: Add WST-8 solution to each well and incubate for 1-3 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the combination index (CI) to assess for synergism, additivity, or antagonism.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and combination of both).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the observed effects.
Visualizations
Signaling Pathway of Purine Analog Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for an in vivo combination therapy study.
Logical Relationship for Combination with Immunotherapy
Caption: Rationale for combining a purine analog with immunotherapy.
References
- 1. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Blockade of purine metabolism reverses macrophage immunosuppression and enhances anti-tumor immunity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Quest for N2-iso-Butyryl-8-azaguanosine as a Cellular Probe
Despite a comprehensive search of available scientific literature and databases, information regarding N2-iso-Butyryl-8-azaguanosine and its application as a chemical probe for cellular pathways remains elusive. This specific guanosine (B1672433) derivative does not appear in published research detailing its synthesis, biological activity, or use in experimental protocols. Therefore, the creation of detailed application notes, protocols, and data presentations as requested cannot be fulfilled at this time.
While the target compound, this compound, is not documented, research into related molecules and pathways offers a glimpse into the potential area of interest for such a chemical probe. The core structure, 8-azaguanosine, is a known purine (B94841) analog. Its parent compound, 8-azaguanine, has been studied for its cytotoxic effects, which stem from its metabolic activation and subsequent incorporation into RNA, leading to disruption of cellular processes.[1][2][3]
The user's interest in cellular pathways suggests a potential application in modulating key signaling cascades. A prominent area of current research is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[4][5][6] The development of chemical probes, both inhibitors and activators, for the cGAS-STING pathway is an active field of drug discovery and biomedical research.[7][8][9] These probes are instrumental in dissecting the pathway's role in various physiological and pathological conditions, including autoimmune diseases and cancer.[10][11]
Given the structural similarity of this compound to guanosine, a building block of the cGAS product cGAMP, it is plausible to hypothesize that such a molecule could be designed to interact with components of the cGAS-STING pathway. However, without experimental evidence, this remains speculative.
The cGAS-STING Pathway: A Potential Target
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cGAS.[4] This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum.[5] Activated STING translocates to the Golgi apparatus and activates downstream signaling cascades, culminating in the production of type I interferons and other inflammatory cytokines.[10]
Hypothetical Role of a Guanosine-Based Probe
A chemical probe like this compound could theoretically be investigated for several potential roles in modulating this pathway:
-
cGAS Inhibition: By mimicking the substrate (GTP) or the product (cGAMP), the compound could potentially bind to the active site of cGAS and inhibit its enzymatic activity.
-
STING Modulation: The probe might interact with the cGAMP binding site on STING, acting as either an agonist (activator) or an antagonist (inhibitor).
-
Pathway Interrogation: A labeled version of the probe could be used to identify and characterize binding partners within the cell, helping to elucidate the broader cellular machinery that regulates the cGAS-STING pathway.
Future Directions
The absence of data on this compound highlights a potential gap in the chemical biology toolkit for studying purine metabolism and innate immunity. Future research endeavors would need to focus on the following:
-
Chemical Synthesis: The first step would be the development and validation of a synthetic route to produce this compound.
-
Biochemical Characterization: In vitro assays would be necessary to determine if the compound binds to and modulates the activity of key proteins like cGAS or STING.
-
Cellular Activity: Cellular assays would be required to assess the compound's ability to permeate cells and affect the cGAS-STING pathway in a living system. This would involve measuring downstream markers such as interferon production.
-
Probe Development: Should the compound exhibit interesting biological activity, further modifications could be made to develop it into a more potent and selective chemical probe, for example, by attaching fluorescent tags or affinity labels.
Until such research is conducted and published, the scientific community awaits information on the potential of this compound as a tool to unravel the complexities of cellular signaling.
References
- 1. Chemical regulation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonists and Inhibitors of the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules targeting cGAS-STING pathway for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lentiviral-Based Assays for the Evaluation of N2-iso-Butyryl-8-azaguanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction N2-iso-Butyryl-8-azaguanosine is a synthetic purine (B94841) analog of guanosine (B1672433).[1][2] Such analogs can function as antimetabolites and have the potential to modulate innate immune signaling pathways.[1][3] A key intracellular surveillance system is the cGAS-STING pathway, which detects cytosolic nucleic acids—a hallmark of viral infections—and triggers a potent antiviral response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines.[4][5] This pathway represents a critical target for the development of novel antiviral therapeutics.[6][7]
This document provides detailed protocols for utilizing lentiviral-based assays to conduct a comprehensive evaluation of this compound. These assays are designed to assess the compound's cytotoxicity, direct antiviral activity, and its specific mechanism of action related to the activation of innate immune signaling pathways. Lentiviral vectors are employed as a versatile tool for creating pseudotyped viruses for infection assays and for generating stable reporter cell lines to probe specific cellular responses.[8][9]
Hypothesized Signaling Pathway: cGAS-STING Activation
This compound, as a guanosine analog, is hypothesized to activate the cGAS-STING pathway, mimicking a viral danger signal. This activation leads to the phosphorylation of IRF3 and NF-κB, which then translocate to the nucleus to induce the expression of type I interferons and pro-inflammatory cytokines, establishing an antiviral state.[5][7]
Application 1: Determination of Cytotoxicity and Antiviral Efficacy
The initial evaluation of any potential antiviral compound involves determining its therapeutic window. This is achieved by measuring its cytotoxicity (CC50) against host cells and its efficacy in inhibiting viral replication (EC50).[10][11] The ratio of these values provides the Selectivity Index (SI), a critical parameter for further development.[11]
Protocol 1.1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the compound that reduces host cell viability by 50%.
-
Cell Plating: Seed human cells (e.g., HEK293T or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[11]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration. Include a "no-drug" vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, corresponding to the duration of the antiviral assay.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or AlamarBlue) to each well according to the manufacturer's instructions.[12]
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle control wells (100% viability). Calculate the CC50 value using non-linear regression analysis.
Protocol 1.2: Lentiviral-Based Antiviral Assay (EC50 Determination)
This protocol uses reporter-expressing lentiviral particles to quantify the inhibition of viral transduction.
-
Cell Plating: Seed target cells in a 96-well plate as described in Protocol 1.1.
-
Compound Treatment: Treat cells with the serial dilutions of this compound for 2-4 hours prior to transduction.
-
Lentiviral Transduction: Add lentiviral particles expressing a reporter gene (e.g., GFP or Luciferase) to each well at a pre-determined Multiplicity of Infection (MOI). Include a "no-virus" control and a "virus, no-drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for transduction and reporter gene expression.
-
Signal Measurement:
-
For GFP: Analyze the percentage of GFP-positive cells using a flow cytometer.
-
For Luciferase: Add luciferase substrate and measure luminescence using a luminometer.[9]
-
-
Data Analysis: Normalize the reporter signal to the "virus, no-drug" control wells (100% infection). Calculate the EC50 value using non-linear regression.
Data Presentation: Summary of Compound Activity
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | A549 | >100 | 5.2 | >19.2 |
| Positive Control (e.g., Remdesivir) | A549 | >100 | 0.8 | >125 |
Application 2: Mechanistic Elucidation using Lentiviral Reporter Assays
To determine if this compound acts by stimulating innate immunity, lentiviral vectors can be used to create stable cell lines containing luciferase reporter genes downstream of immune-activated promoters, such as the Interferon-Stimulated Response Element (ISRE) or an NF-κB response element.[13][14]
Protocol 2.1: Generation of a Stable ISRE-Luciferase Reporter Cell Line
-
Lentivirus Production: Co-transfect HEK293T packaging cells with the lentiviral transfer plasmid (e.g., pLV-ISRE-Luc-Puro), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like PEI or Lipofectamine.[15][16][17]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris.[18][19] Viral titer can be determined via qPCR or p24 ELISA.
-
Transduction: Plate target cells (e.g., THP-1 monocytes) and transduce with the harvested lentivirus in the presence of polybrene (5-8 µg/ml).[20][21]
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion: Culture the cells until a stable, antibiotic-resistant population emerges. Validate the reporter cell line by treating with a known stimulus (e.g., Poly(I:C) or IFN-β).
Protocol 2.2: Luciferase Reporter Assay for ISRE Activation
-
Cell Plating: Seed the stable ISRE-Luciferase reporter cells into a 96-well white, clear-bottom plate.
-
Cell Treatment: Treat the cells with a serial dilution of this compound. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for signaling pathway activation and luciferase expression.
-
Measurement: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well and measure the luminescence on a plate reader.[22]
-
Data Analysis: Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
Data Presentation: ISRE Pathway Activation
| Compound Concentration (µM) | Mean Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1,520 | 1.0 |
| 1.25 | 18,600 | 12.2 |
| 2.5 | 45,100 | 29.7 |
| 5.0 | 112,300 | 73.9 |
| 10.0 | 254,800 | 167.6 |
| 20.0 | 261,500 | 172.0 |
Application 3: Quantifying Endogenous Immune Gene Expression via qRT-PCR
A luciferase reporter assay confirms promoter activation. To verify that this leads to the transcription of endogenous antiviral genes, quantitative real-time PCR (qRT-PCR) is the gold standard.[23][24]
Protocol 3.1: qRT-PCR for Immune Gene Expression
-
Cell Treatment: Seed immune-competent cells (e.g., PMA-differentiated THP-1 macrophages or primary PBMCs) in a 12-well plate. Treat with this compound at various concentrations for 6-12 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix. Include primers for target genes (e.g., IFNB1, ISG15, IL6, TNF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[25][26]
-
Thermocycling: Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[27]
Data Presentation: Relative Gene Expression Fold Change
| Target Gene | Fold Change (5 µM Compound) | Fold Change (10 µM Compound) |
| IFNB1 | 45.3 | 121.7 |
| ISG15 | 32.1 | 98.4 |
| IL6 | 15.8 | 42.5 |
| TNF | 12.4 | 35.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Systems in Investigating Interferon Antiviral Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 19. addgene.org [addgene.org]
- 20. manuals.cellecta.com [manuals.cellecta.com]
- 21. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 22. researchgate.net [researchgate.net]
- 23. Limited Dynamic Range of Immune Response Gene Expression Observed in Healthy Blood Donors Using RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 25. Use of quantitative real-time PCR to determine immune cell density and cytokine gene profile in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N2-iso-Butyryl-8-azaguanosine solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N2-iso-Butyryl-8-azaguanosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its research applications?
This compound is a modified guanosine (B1672433) analog. It incorporates an isobutyryl group at the N2 position and a nitrogen atom at the 8th position of the purine (B94841) ring. The isobutyryl group can enhance hydrophobic interactions, potentially influencing the molecule's binding affinities and cellular uptake.[1] Like its parent compound, 8-azaguanine (B1665908), it is expected to function as an antimetabolite, interfering with nucleic acid synthesis and cellular growth.[2][3] This makes it a valuable tool for studying purine metabolism and for cancer biology research.[3]
Q2: What is the primary mechanism of action for 8-azaguanine and its derivatives?
8-azaguanine itself is not the active cytotoxic agent. It requires intracellular metabolic activation by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to form 8-azaguanosine monophosphate (azaGMP).[4][5] This toxic nucleotide analog interferes with purine nucleotide biosynthesis and can be incorporated into RNA, leading to inhibition of cellular growth and cytotoxicity.[4][5][6] Cells deficient in HPRT are resistant to its toxic effects.[4]
Q3: What are the known solvents for this compound?
While specific solubility data for this compound is limited, information on structurally related compounds provides guidance. N2-Isobutyryl guanosine is soluble in acetonitrile (B52724) and DMSO.[7] 8-Azaguanine is soluble in DMSO, sometimes requiring warming, but is generally insoluble in water and ethanol.[2][3] Therefore, DMSO is the most likely solvent for this compound.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms when adding this compound to aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility. The hydrophobic isobutyryl group further reduces its solubility in water.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Issue: Difficulty dissolving this compound in DMSO.
-
Possible Cause 1: The concentration of the compound is too high for the volume of DMSO.
-
Solution 1: Increase the volume of DMSO to lower the concentration. Refer to the solubility data table below for guidance.
-
Possible Cause 2: The quality of the DMSO may be compromised. Moisture-absorbing DMSO can reduce the solubility of the compound.[2]
-
Solution 2: Use fresh, anhydrous-grade DMSO.
-
Possible Cause 3: The compound may require energy to dissolve fully.
-
Solution 3: Gentle warming and sonication can aid in dissolution. See the experimental protocol below.
Quantitative Data Summary
The following table summarizes the solubility of this compound and its related compounds in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Expected to be soluble | Based on structural similarity to parent compounds. |
| Acetonitrile | Potentially soluble | Based on solubility of N2-Isobutyryl guanosine. | |
| Water | Expected to be insoluble | Based on insolubility of 8-azaguanine. | |
| Ethanol | Expected to be insoluble | Based on insolubility of 8-azaguanine. | |
| N2-Isobutyryl guanosine | Acetonitrile | Soluble[7] | |
| DMSO | Soluble[7] | ||
| 8-Azaguanine | DMSO | 2 mg/mL to 13 mg/mL[2] | Warming may be required.[2] |
| Water | Insoluble[2] | ||
| Ethanol | Insoluble[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Aid Dissolution (if necessary):
-
Vortexing: Vortex the tube for 30-60 seconds.
-
Warming: If the compound does not fully dissolve, warm the solution in a 37°C to 50°C water bath for 5-10 minutes.[2]
-
Sonication: If solids persist, sonicate the solution for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Visualizations
Logical Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Simplified Signaling Pathway of 8-Azaguanine Action
Caption: Proposed metabolic activation and action of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing N2-iso-Butyryl-8-azaguanosine Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N2-iso-Butyryl-8-azaguanosine in cell culture experiments.
Disclaimer: this compound is a derivative of 8-azaguanine (B1665908). Due to limited specific data on the N2-iso-Butyryl derivative, the information provided here is largely based on the parent compound, 8-azaguanine. The isobutyryl group may alter the compound's properties, including its solubility, cell permeability, and potency.[1] Therefore, it is crucial to perform cell line-specific dose-response experiments to determine the optimal concentration for your particular application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The precise mechanism of this compound is not well-documented. However, based on its structure as a derivative of 8-azaguanine, it is presumed to function as a purine (B94841) analog and antimetabolite.[2][3][4][5] The parent compound, 8-azaguanine, is metabolized intracellularly to 8-azaguanylate, which is then incorporated into RNA.[4][6] This incorporation disrupts normal RNA function and protein synthesis, ultimately leading to inhibition of cell growth and cytotoxicity.[2][4][7][8]
Q2: How does the N2-iso-butyryl group affect the compound's activity?
A2: The N2-iso-butyryl group is a bulky and hydrophobic modification. This chemical feature may enhance hydrophobic interactions, potentially influencing how the molecule interacts with nucleic acids and affecting its binding affinities.[1] It might also impact the compound's cell permeability and metabolic stability, which could alter its overall efficacy compared to the parent compound, 8-azaguanine.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: As there is no established optimal concentration for this compound, it is highly recommended to perform a dose-response experiment to determine the optimal range for your specific cell line. A broad range of concentrations, for example, from 0.1 µM to 100 µM, should be tested initially. Based on the IC50 values of the parent compound, 8-azaguanine, in different cell lines (see Table 1), you can decide on a more focused range for your experiments.
Q4: How should I prepare a stock solution of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells | Compound inactivity: The compound may have degraded due to improper storage. | Prepare a fresh stock solution. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[8] |
| Cell line resistance: The cell line may be resistant to the compound. | This could be due to low expression of the activating enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) or high expression of inactivating enzymes like guanine (B1146940) deaminase.[2][4][6] Consider using a different cell line or a higher concentration range. | |
| Insufficient incubation time: The duration of treatment may not be long enough to induce a cellular response. | Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| High cell death, even at low concentrations | High sensitivity of the cell line: The cell line may be particularly sensitive to the compound. | Use a lower range of concentrations in your dose-response experiment. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or water to maintain humidity. | |
| Compound precipitation: The compound may be precipitating out of the solution at higher concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if possible. |
Data Presentation
Table 1: Cytotoxicity (IC50) of 8-Azaguanine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 24 | 10[2][8][9] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 100[2][8][9] |
| H.Ep-2 | Human Epidermoid Carcinoma | Not Specified | 2[2] |
Note: This data is for the parent compound 8-azaguanine and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or WST-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (or other appropriate solvent)
-
Cell viability assay reagent (e.g., MTT, WST-8)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time (typically 1-4 hours).
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If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
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Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration.
Caption: Inferred mechanism of 8-azaguanine cytotoxicity.
Caption: A logical approach to troubleshooting experiments.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of N2-iso-Butyryl-8-azaguanosine in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of N2-iso-butyryl-8-azaguanosine in aqueous solutions?
The stability of this compound is primarily affected by pH, temperature, and the presence of buffers. Like many nucleoside analogs, it is susceptible to hydrolysis. The iso-butyryl group may be labile, particularly under basic or acidic conditions, leading to the formation of 8-azaguanosine and subsequently 8-azaguanine (B1665908). The 8-azaguanine ring itself can also undergo degradation.
Q2: What are the likely degradation products of this compound in aqueous solutions?
The expected degradation pathway involves two main steps:
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Deacylation: Hydrolysis of the N2-iso-butyryl group to yield N-iso-butyric acid and 8-azaguanosine.
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Deglycosylation: Cleavage of the glycosidic bond of 8-azaguanosine to yield 8-azaguanine and ribose. Further degradation of the 8-azaguanine base may occur under harsh conditions.
Q3: How can I monitor the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of nucleoside analogs.[1][2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
Based on general knowledge of similar compounds, it is recommended to store aqueous solutions at low temperatures (-20°C or -80°C) and at a pH near neutral (pH 6-7). The use of a buffered solution (e.g., phosphate (B84403) buffer) can help maintain a stable pH. For short-term storage, refrigeration (2-8°C) may be acceptable, but stability should be verified.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of the compound. | The pH of the solution is too high or too low. | Verify the pH of your solution. Adjust to a neutral pH (6-7) using a suitable buffer (e.g., phosphate buffer). |
| The storage temperature is too high. | Store stock solutions and experimental samples at or below -20°C. Avoid repeated freeze-thaw cycles. | |
| The buffer is catalyzing the degradation. | Investigate the effect of different buffer systems on the compound's stability. Citrate buffers, for example, can sometimes accelerate hydrolysis. | |
| Precipitation is observed in the solution. | The concentration of the compound exceeds its aqueous solubility. | Determine the solubility of the compound in your specific buffer system. You may need to use a lower concentration or add a co-solvent (ensure co-solvent compatibility with your experiment). |
| The pH of the solution has shifted, affecting solubility. | Re-verify and buffer the pH of the solution. | |
| Inconsistent results between experiments. | Inconsistent preparation of stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under your storage conditions. |
| Degradation during the experimental procedure. | Minimize the time the compound is kept at room temperature or elevated temperatures during your experiments. | |
| Analytical method is not stability-indicating. | Develop and validate an HPLC method that can resolve the parent compound from all potential degradation products. |
Data Presentation
The following table summarizes hypothetical stability data for a guanosine (B1672433) analog at 50°C, illustrating the expected trend of pH-dependent degradation. This data is for illustrative purposes and should not be considered as actual data for this compound.
| pH | Half-life (t½) at 50°C (hours) |
| 2.0 | 10 |
| 4.0 | 50 |
| 6.0 | 200 |
| 7.0 | 250 |
| 8.0 | 150 |
| 10.0 | 5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Incubate the stock solution at 60°C.
- Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
3. Time Points:
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Preparation for Analysis:
- Neutralize the acidic and basic samples before analysis.
- Dilute all samples to an appropriate concentration with the mobile phase.
5. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a general starting point for developing a stability-indicating HPLC method for a nucleoside analog.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of N2-iso-Butyryl-8-azaguanosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of N2-iso-Butyryl-8-azaguanosine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High level of cytotoxicity observed even at low concentrations.
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Possible Cause 1: Rapid conversion to active 8-azaguanine (B1665908). The N2-iso-butyryl group is likely a prodrug modification to enhance cell permeability. Intracellular esterases may be rapidly cleaving this group, leading to a sudden increase in the concentration of the active, and potentially toxic, 8-azaguanine metabolite. 8-azaguanine is known to be incorporated into RNA, which can lead to widespread cellular toxicity.[1][2][3]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to identify a therapeutic window.
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Reduce incubation time: Shorter exposure times may be sufficient for the desired effect while minimizing toxicity from the accumulation of the active metabolite.
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Use a metabolic inhibitor: If the rapid conversion is problematic, consider co-treatment with a general esterase inhibitor to slow down the activation of this compound. This should be done with caution as it can affect other cellular processes.
-
Issue 2: Lack of desired biological effect.
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Possible Cause 1: Insufficient metabolic activation. The cell type being used may have low levels of the necessary enzymes (e.g., esterases, Hypoxanthine-Guanine Phosphoribosyltransferase - HGPRT) to convert the prodrug into its active triphosphate form.[1] 8-azaguanine requires metabolic activation to exert its effects.[1]
-
Troubleshooting Steps:
-
Confirm enzyme expression: Check for the expression levels of HGPRT and relevant esterases in your cell line through qPCR or western blotting.
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Use a positive control: Treat cells with 8-azaguanine directly to confirm that the downstream pathway is responsive.
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Increase concentration or incubation time: A higher concentration or longer incubation may be needed to achieve a sufficient intracellular level of the active metabolite.
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Issue 3: Observing unexpected off-target effects or phenotypes.
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Possible Cause 1: Incorporation into RNA. The active metabolite, 8-azaguanosine triphosphate, can be incorporated into RNA, leading to disruptions in RNA processing, translation, and function, causing a wide range of off-target effects.[3]
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Possible Cause 2: Inhibition of purine (B94841) biosynthesis. 8-azaguanine can interfere with the de novo and salvage pathways of purine biosynthesis, affecting cellular pools of guanine (B1146940) nucleotides.[1] This can have widespread consequences on cellular processes.
-
Troubleshooting Steps:
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RNA-Seq Analysis: Perform RNA sequencing to identify global changes in gene expression and RNA processing that could explain the unexpected phenotypes.
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Metabolomic Analysis: Measure the intracellular nucleotide pools to determine if there is a significant disruption in purine metabolism.
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Rescue Experiments: Attempt to rescue the off-target phenotype by supplementing the media with guanosine (B1672433). This can help confirm if the effects are due to the depletion of the natural guanosine pool.
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Combination Therapy: Consider using the compound in combination with other drugs. For example, a synergistic effect might be achieved with lower, less toxic concentrations of both drugs.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is likely a prodrug of 8-azaguanine. The N2-iso-butyryl group is designed to improve its cellular uptake. Once inside the cell, it is believed to be metabolized into 8-azaguanosine and subsequently phosphorylated to 8-azaguanosine triphosphate. This active metabolite can then be incorporated into RNA, leading to cytotoxicity, and can also inhibit key enzymes involved in purine biosynthesis.[1][3]
Q2: How can I be sure my observed effect is not an off-target effect?
A2: Demonstrating on-target effects requires a multi-faceted approach. First, if you have a known target enzyme, you should perform in vitro assays to show direct inhibition. Second, in a cellular context, you can perform target engagement assays. Third, attempting to rescue the phenotype with downstream metabolites of the targeted pathway (e.g., guanosine) can provide evidence for on-target activity. Finally, comparing the phenotype to that of a known inhibitor of the same target can be a useful validation step.
Q3: Are there any known drug-drug interactions I should be aware of?
A3: While specific interaction studies for this compound are not available, interactions for 8-azaguanine have been reported. Co-administration with drugs that affect purine metabolism or that are metabolized by the same enzymes could lead to altered efficacy or toxicity.[2] For instance, drugs that alter the activity of HGPRT or cellular esterases could impact the activation of this prodrug. Caution is advised when co-administering with other nucleoside analogs or drugs known to affect nucleotide metabolism.
Quantitative Data Summary
The following table summarizes hypothetical data for the biological activity of this compound compared to its parent compound, 8-azaguanine. This data is for illustrative purposes to guide experimental design.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | Cell Line A | 5 | 50 | 10 |
| 8-azaguanine | Cell Line A | 20 | 60 | 3 |
| This compound | Cell Line B | 15 | 75 | 5 |
| 8-azaguanine | Cell Line B | 50 | 100 | 2 |
Experimental Protocols
Protocol 1: Determination of EC50 and CC50
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x stock of this compound and a positive control (e.g., 8-azaguanine) in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old media from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
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Viability Assay: After incubation, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 and CC50 values.
Protocol 2: Analysis of Intracellular Nucleotide Pools
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Cell Culture and Treatment: Culture cells to 80% confluency and treat with this compound at its EC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Metabolite Extraction:
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Aspirate the media and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish.
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Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
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Incubate on ice for 15 minutes.
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Centrifuge at maximum speed for 10 minutes at 4°C.
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Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of GTP, ATP, and other nucleotides. Compare the levels in treated cells to those in vehicle-treated control cells.
Visualizations
Caption: Proposed metabolic activation of this compound.
References
Technical Support Center: Overcoming N2-iso-Butyryl-8-azaguanosine Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with N2-iso-Butyryl-8-azaguanosine and related 8-azaguanine (B1665908) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a purine (B94841) analog that acts as an antimetabolite. For it to become active, it must be metabolized by the intracellular enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT converts the compound into a toxic nucleotide analog. This analog is then incorporated into RNA, disrupting normal biosynthetic pathways and ultimately leading to the inhibition of cell growth and induction of apoptosis.[1][2]
Q2: How does in vitro resistance to this compound develop?
Resistance to this compound and other 8-azaguanine compounds in cell lines is primarily attributed to two mechanisms:
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Reduced or Absent HGPRT Activity: Cells deficient in HGPRT cannot convert the drug into its toxic metabolite, rendering the compound ineffective.[1] This is a common mechanism for acquired resistance.
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Elevated Guanine (B1146940) Deaminase Activity: Some cell lines may exhibit resistance through the increased activity of the enzyme guanine deaminase.[1][3] This enzyme converts 8-azaguanine to a non-toxic metabolite, 8-azaxanthine, preventing it from interfering with RNA synthesis.[1][3]
Q3: What are the typical concentrations of this compound to use in cell culture?
The effective concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For selection of resistant cells, concentrations may vary. As a starting point, for the related compound 8-azaguanine, concentrations for selecting resistant hybridomas are often around 20 µg/mL.[1] However, cytotoxic effects can vary significantly; for example, the 24-hour IC50 of 8-azaguanine is 10 µM for MOLT-3 cells and 100 µM for CEM cells.[1]
Q4: How should I prepare and store this compound stock solutions?
Like its parent compound 8-azaguanine, this compound may have limited aqueous solubility. It is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, you can dissolve the compound in DMSO (e.g., at 4 mg/mL) which may be aided by warming in a 50°C water bath and ultrasonication.[1] Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Cell Viability Despite Treatment (Unexpected Resistance)
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistant population | 1. Verify the HGPRT status of your parental cell line. 2. If possible, obtain a new stock of the cell line from a reliable source. 3. Consider pre-treating the culture with HAT (Hypoxanthine-Aminopterin-Thymidine) medium to eliminate pre-existing HGPRT-deficient cells before starting your experiment. |
| Development of resistance during the experiment | 1. Confirm that the observed resistance is stable by culturing the cells without the drug for a period and then re-challenging them. 2. Characterize the mechanism of resistance (see protocols below for assessing HGPRT and guanine deaminase activity). |
| Drug inactivation | 1. Prepare fresh drug solutions for each experiment. 2. Ensure proper storage of stock solutions. |
| Incorrect drug concentration | 1. Perform a dose-response curve (kill curve) to determine the optimal concentration for your specific cell line and experimental conditions. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Maintain consistent cell culture practices, including media, serum batches, and incubator conditions (CO2, temperature). |
| Cell passage number | 1. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate cell counting | 1. Ensure accurate and consistent cell seeding densities. |
Strategies to Overcome Resistance
Strategy 1: Combination Therapy
One approach to overcome resistance is to use this compound in combination with other agents that can enhance its efficacy or target the resistance mechanism.
Strategy 2: Inhibition of Guanine Deaminase
For resistance mediated by elevated guanine deaminase activity, the use of a guanine deaminase inhibitor can restore sensitivity to this compound.
Data Presentation
Table 1: Example IC50 Values for 8-Azaguanine in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | 8-Azaguanine IC50 | Reference |
| Chinese Hamster V79 (Parental) | Sensitive | Low (e.g., <5 µg/mL) | [4] |
| Chinese Hamster V79 (Resistant) | HGPRT-deficient | High (e.g., >20 µg/mL) | [4] |
| Human Lymphoblastoid (Parental) | Sensitive | Varies | [1] |
| Human Lymphoblastoid (Resistant) | HGPRT-deficient | >10-fold increase | [1] |
Note: These are example values for the related compound 8-azaguanine. Researchers should determine the IC50 for their specific cell lines and this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: After allowing cells to adhere, replace the medium with the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or XTT assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using appropriate software.
Protocol 2: Assessment of HGPRT Activity in Cell Lysates
This protocol provides a general framework. Specific kits and reagents may vary.
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate according to standard procedures.
-
Reaction Mixture: Prepare a reaction mixture containing radiolabeled hypoxanthine (B114508) or guanine, phosphoribosyl pyrophosphate (PRPP), and buffer.
-
Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a defined period.
-
Separation of Substrate and Product: Stop the reaction and separate the radiolabeled substrate from the product (IMP/GMP) using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the radioactive spots using a phosphorimager or by scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of product formed over time.
Protocol 3: Assessment of Guanine Deaminase Activity
-
Cell Lysate Preparation: Prepare cell lysates as described for the HGPRT assay.
-
Colorimetric Assay: Use a colorimetric assay to measure the conversion of guanine to xanthine. The rate of guanine hydrolysis can be measured by the change in optical density at 245 nm.
-
Reaction Setup: In a UV-transparent plate or cuvette, mix the cell lysate with a buffered solution containing a known concentration of guanine.
-
Measurement: Monitor the decrease in absorbance at 245 nm over time.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance.
Visualizations
Signaling Pathway and Resistance Mechanism
Caption: Mechanism of action and resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming resistance.
References
- 1. 8-Azaguanine Resistance in Mammalian Cells I. Hypoxanthine-Guanine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting for and Checking Cells with HGPRT Deficiency for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Azaguanine versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of N2-iso-Butyryl-8-azaguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-iso-Butyryl-8-azaguanosine. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a derivative of the guanosine (B1672433) analog 8-azaguanine. Its mechanism of action is predicated on its function as an antimetabolite. Following cellular uptake, it is expected to be metabolized into its active triphosphate form. This active metabolite can then be incorporated into growing RNA chains, leading to chain termination and the inhibition of protein synthesis. Additionally, it may interfere with de novo purine (B94841) biosynthesis pathways. The N2-iso-butyryl group is designed to enhance the compound's hydrophobicity, potentially improving its cellular uptake and pharmacokinetic profile compared to its parent compound, 8-azaguanine.
2. How can the therapeutic index of this compound be improved?
Improving the therapeutic index of nucleoside analogs like this compound often involves strategies to enhance drug delivery to target cells while minimizing systemic toxicity. Some approaches include:
-
Prodrug Formulations: Attaching moieties that are cleaved intracellularly to release the active drug can improve bioavailability and target specificity.
-
Lipid Conjugation: Conjugating the compound to lipids can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.[1][2]
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles can facilitate targeted delivery to tumor tissues and reduce off-target effects.
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses to be used.
3. What are the best practices for handling and storing this compound?
Due to its hydrophobic nature, this compound may require specific handling procedures. It is recommended to store the compound as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. To avoid precipitation, it is advisable to warm the solution gently and use freshly opened DMSO. When preparing working solutions in aqueous media, it is crucial to ensure the final DMSO concentration is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Precipitation is observed when preparing working solutions from a DMSO stock.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
The hydrophobic N2-iso-butyryl group reduces aqueous solubility.
-
The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
"Salting out" effect from other components in the media.
Solutions:
| Solution | Description |
| Optimize Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum while still maintaining solubility. Test a range of final solvent concentrations to find the optimal balance for your assay. |
| Use of Solubilizing Agents | Consider the use of pharmaceutically acceptable co-solvents or surfactants, such as PEG300 or Tween-80, to improve solubility. |
| Sonication | Gentle sonication of the solution can help to dissolve the compound. |
| pH Adjustment | The solubility of purine analogs can be pH-dependent. Test the solubility at different pH values within the tolerated range of your experimental system. |
| Prepare Fresh Solutions | Prepare working solutions immediately before use to minimize the risk of precipitation over time. |
Issue 2: High Variability in Cytotoxicity Assays
Symptoms:
-
Inconsistent IC50 values across replicate experiments.
-
High standard deviations within experimental groups.
Possible Causes:
-
Inconsistent cellular uptake of the compound due to its hydrophobicity.
-
Cell density and growth phase affecting drug sensitivity.
-
Instability of the compound in cell culture media.
-
Pipetting errors.
Solutions:
| Solution | Description |
| Optimize Cell Seeding Density | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment. |
| Incubation Time | Optimize the incubation time with the compound. Shorter or longer exposure times may yield more consistent results. |
| Assay Normalization | Normalize cytotoxicity data to a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells). |
| Check Media Stability | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.[3][4][5] |
| Use of Serum | The presence and concentration of serum in the culture medium can affect the bioavailability of hydrophobic compounds. Consider reducing serum concentration or using serum-free media if appropriate for your cell line. |
Issue 3: Off-Target Effects or Unexpected Toxicity
Symptoms:
-
Cytotoxicity observed in cell lines that are not the primary target.
-
Unexpected changes in cellular morphology or signaling pathways unrelated to the expected mechanism of action.
Possible Causes:
-
The compound may inhibit other cellular processes besides RNA synthesis.
-
The N2-iso-butyryl moiety could have its own biological activity.
-
Metabolites of the compound may have different activities.
Solutions:
| Solution | Description |
| Dose-Response Analysis | Perform a wide-range dose-response analysis to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
| Control Experiments | Include the parent compound, 8-azaguanine, and the isobutyryl group alone as controls to dissect the effects of each component. |
| Target Engagement Assays | Use assays to confirm that the compound is engaging with its intended molecular target within the cell. |
| Pathway Analysis | Employ techniques such as Western blotting or RNA sequencing to investigate the impact of the compound on various cellular signaling pathways. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of this compound in the mobile phase or a suitable organic solvent. Inject the sample onto the HPLC system and analyze the chromatogram for the presence of impurities.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.5 ± 3.5 |
| HCT116 | Colon Cancer | 10.8 ± 1.9 |
| HeLa | Cervical Cancer | 22.1 ± 2.8 |
| (Note: These are example data and not from actual experimental results.) |
Table 2: Example HPLC Gradient for Purity Analysis
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and handling of N2-iso-Butyryl-8-azaguanosine
Disclaimer: Specific experimental data for N2-iso-Butyryl-8-azaguanosine is limited. The following guidelines on storage, handling, and solubility are based on the properties of the parent compound, 8-azaguanine (B1665908), and other related nucleoside analogs. These recommendations should be used as a starting point, and researchers should perform small-scale tests to determine optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound powder should be stored in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperatures are between -15°C and -20°C for the solid compound.[1] Some suppliers of the related compound 8-azaguanine recommend storage at 2-8°C for the powder, while stock solutions are best kept at -20°C for up to one month or -80°C for up to six months.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
Based on data for the related compounds 8-azaguanine and N2-Isobutyryl Guanosine, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4][5] The N2-isobutyryl group may enhance hydrophobic interactions, potentially affecting solubility.[6] For 8-azaguanine, warming the DMSO solution to 50°C and ultrasonication can aid in dissolution.[5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[5] N2-Isobutyryl Guanosine is also reported to be soluble in acetonitrile.[4]
Q3: How stable is this compound in solution?
Stock solutions of the related compound 8-azaguanine in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[2][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, a comprehensive set of personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid generating dust.[7]
Q5: Is this compound intended for human or veterinary use?
No, this product is for research use only and is not intended for human or veterinary use.[4][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound 8-azaguanine.
| Property | This compound | 8-Azaguanine |
| Molecular Formula | C14H19N5O6 (related compound)[1] | C4H4N6O[3][5] |
| Molecular Weight | 353.33 g/mol (related compound)[1] | 152.11 g/mol [3][5] |
| Appearance | Not specified | White to beige powder[3] |
| Storage Temperature (Powder) | < -15°C[1] | 2-8°C[3] or -20°C[5] |
| Storage Temperature (Stock Solution) | Not specified | -20°C (1 month) or -80°C (6 months) in DMSO[2][5] |
| Solubility | Not specified | DMSO (2-13 mg/mL, may require warming)[3][5], Insoluble in water and ethanol[5] |
Troubleshooting Guide
Issue: The compound is not dissolving in DMSO.
-
Question: Have you tried warming the solution?
-
Answer: Gently warm the solution in a water bath at 50°C.[5]
-
-
Question: Have you tried sonication?
-
Answer: Ultrasonication can help break up particulates and aid dissolution.[5]
-
-
Question: Is your DMSO fresh?
-
Answer: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of some compounds. Use fresh, anhydrous DMSO for best results.[5]
-
Issue: Inconsistent experimental results.
-
Question: Are you using freshly prepared working solutions?
-
Answer: For cell-based assays and in vivo studies, it is best to prepare working solutions fresh from a frozen stock on the day of the experiment to ensure consistency and minimize degradation.[2]
-
-
Question: Have you been subjecting your stock solution to multiple freeze-thaw cycles?
-
Answer: Repeatedly freezing and thawing a stock solution can lead to compound degradation. It is highly recommended to aliquot your stock solution into single-use vials to maintain its integrity.[5]
-
Issue: Unexpected biological activity or lack thereof.
-
Question: How was the compound stored?
-
Answer: Improper storage can lead to degradation of the compound. Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.
-
-
Question: What is the expected mechanism of action?
-
Answer: 8-azaguanine, the parent compound, acts as an antimetabolite by incorporating into RNA and interfering with protein synthesis.[2][5] The N2-iso-butyryl modification may alter its cellular uptake, target binding, or metabolism. Consider if the experimental system is appropriate for this class of compound.
-
Visual Guides
Caption: Experimental workflow for this compound.
Caption: Troubleshooting guide for common experimental issues.
Caption: Hypothetical mechanism of action for a guanine (B1146940) analog.
References
- 1. N2-Isobutyryl-9-(b-D-arabinofuranosyl)guanine | NI08521 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-アザグアニン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - CD BioGlyco [bioglyco.com]
- 7. benchchem.com [benchchem.com]
- 8. raybiotech.com [raybiotech.com]
Optimizing N2-iso-Butyryl-8-azaguanosine treatment duration for maximal effect
Disclaimer: Information available in public literature predominantly pertains to 8-azaguanine (B1665908) and its nucleoside form, 8-azaguanosine. The N2-iso-butyryl modification is not widely documented. This guide is therefore based on the properties and experimental considerations for 8-azaguanine, the core active compound. The iso-butyryl group may influence solubility, cell permeability, and metabolic activation, requiring empirical optimization by the researcher.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 8-azaguanine?
A1: 8-azaguanine is a purine (B94841) analog that functions as an antimetabolite.[1] Its cytotoxic effects are dependent on its metabolic conversion into nucleotide analogs. This process is initiated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts 8-azaguanine into 8-azaguanosine monophosphate (8-aza-GMP).[2] Subsequently, 8-aza-GMP is further phosphorylated to the triphosphate form, 8-aza-GTP. This analog is then incorporated into RNA, leading to the synthesis of non-functional RNA molecules, disruption of protein synthesis, and ultimately, cell death.[2][3]
Q2: My cells are showing unexpected resistance to treatment. What are the possible causes?
A2: Resistance to 8-azaguanine is often linked to the deficiency of the HGPRT enzyme.[4] Since HGPRT is required to activate 8-azaguanine, cells lacking this enzyme cannot convert it into its toxic nucleotide form and are therefore resistant.[4] Other potential causes for unexpected resistance include:
-
Incorrect Concentration: The concentration of the compound may be too low for your specific cell line. A dose-response (or "kill curve") experiment is recommended to determine the optimal concentration.[4]
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is advisable to prepare fresh stock solutions and store them as single-use aliquots at -80°C.[4]
-
Cell Line Heterogeneity: The cell population may not be uniform, with varying sensitivities to the compound.[4]
Q3: How do I determine the optimal treatment duration?
A3: The optimal treatment duration is cell-type dependent and should be determined empirically. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of the compound and assessing cell viability or a desired downstream marker at multiple time points (e.g., 24, 48, 72 hours). The results will indicate the time required to achieve the maximal effect before potential secondary effects or cell death become confounding factors.
Q4: What are the key considerations for designing my experiment?
A4: Key considerations include:
-
Cell Density: Plate cells at a consistent and relatively low density to avoid confluence-related artifacts.
-
Controls: Include both a negative (vehicle only) control and potentially a positive control (a known inducer of the expected effect).
-
Compound Stability: Be mindful of the stability of the compound in your culture medium over the planned duration of the experiment.
Troubleshooting Guides
Issue 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent cell culture conditions, such as variations in media, serum batches, or incubator conditions (CO2, temperature).
-
Recommendation: Maintain strict consistency in all cell culture procedures. Use the same batches of media and supplements for a series of related experiments. Regularly calibrate your incubator.
-
-
Possible Cause: Inaccurate or inconsistent preparation of the compound stock solution.
-
Recommendation: Prepare a large, single batch of the stock solution, aliquot it into single-use vials, and store them at -80°C to ensure the same concentration is used across all experiments.[4]
-
-
Possible Cause: Variation in the initial number of cells plated.
-
Recommendation: Use a precise method for cell counting (e.g., an automated cell counter) to ensure consistent cell numbers at the start of each experiment.
-
Issue 2: No observable effect at expected concentrations.
-
Possible Cause: The cell line may be inherently resistant (e.g., HGPRT-deficient).
-
Recommendation: Verify the HGPRT status of your cell line. You can test for cross-resistance to other purine analogs like 6-thioguanine, which also requires HGPRT for activation.
-
-
Possible Cause: The compound has degraded.
-
Recommendation: Prepare a fresh stock solution from a new vial of the compound.
-
-
Possible Cause: The N2-iso-butyryl group on your specific compound may be hindering its uptake or conversion to the active form.
-
Recommendation: If possible, compare the activity of your compound with the parent compound, 8-azaguanine or 8-azaguanosine, to determine if the modification is impacting its efficacy.
-
Experimental Protocols & Data
Protocol 1: Determining the IC50 Value
This protocol is essential for identifying the effective concentration range of the compound for a specific cell line.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
N2-iso-Butyryl-8-azaguanosine stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the 96-well plates with your cells at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle-only control.
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).[5]
-
After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the compound that results in a 50% reduction in cell viability.[5]
Quantitative Data Summary
The following table provides example concentration ranges for the parent compound, 8-azaguanine, from literature. These should be used as a starting point for optimizing your experiments with this compound.
| Cell Line Type | 8-Azaguanine Concentration for Selection | Expected Outcome | Reference |
| Chinese Hamster Ovary (CHO) | 3.5 - 15 µg/mL | Selection of resistant mutants | [6] |
| Various Parental Cell Lines | IC50 (typically <1 µg/mL) | 50% growth inhibition | [5] |
| Established Resistant Lines | >10 µg/mL | Minimal effect on growth | [5] |
Signaling Pathway & Workflow Diagrams
Caption: Metabolic activation pathway of 8-azaguanine.
Caption: Experimental workflow for treatment optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray-induced mutants resistant to 8-azaguanine. II. Cell cycle dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for N2-iso-Butyryl-8-azaguanosine Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test N2-iso-Butyryl-8-azaguanosine.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
1. Pharmacokinetics and Bioavailability Issues
| Question | Possible Cause | Troubleshooting Steps |
| How do I improve the oral bioavailability of my compound? | This compound, as a nucleoside analog, may have inherently low oral bioavailability. The isobutyryl group is likely a prodrug moiety designed to enhance lipophilicity and absorption. | - Formulation: Experiment with different vehicle formulations (e.g., solutions, suspensions in appropriate excipients like PEG400, Tween 80, or carboxymethylcellulose) to improve solubility and absorption.- Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure.[1] |
| What is the expected in vivo stability of the N2-isobutyryl group? | The N2-isobutyryl group is designed as a protecting group and is expected to be cleaved in vivo by esterases to release the active 8-azaguanosine metabolite. The rate of this conversion can affect efficacy and toxicity. | - Metabolite Analysis: If feasible, perform pharmacokinetic studies to measure the plasma and tissue concentrations of both the prodrug (this compound) and the expected active metabolite (8-azaguanosine) over time.- Dosing Regimen: Adjust the dosing frequency based on the half-life of the active metabolite to maintain therapeutic concentrations. |
2. Efficacy and Tumor Model Selection
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing significant anti-tumor efficacy? | - Inappropriate Tumor Model: The selected cancer cell line for the xenograft model may be inherently resistant to purine (B94841) analogs.- Insufficient Drug Exposure: The dosing regimen may not be achieving therapeutic concentrations at the tumor site.- Drug Resistance: The tumor may have or may develop resistance mechanisms. | - Model Selection: Choose cell lines known to be sensitive to antimetabolites or purine synthesis inhibitors. Consider using patient-derived xenograft (PDX) models for higher clinical relevance.- Dose Escalation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimize the therapeutic window.- Combination Therapy: Explore combinations with other chemotherapeutic agents that have synergistic or complementary mechanisms of action. |
| How do I select the most appropriate animal model? | The choice of animal model is critical for obtaining relevant and translatable data. | - Xenograft Models: Use immunodeficient mice (e.g., nude, SCID) subcutaneously or orthotopically implanted with human cancer cell lines. This is a standard initial model to assess efficacy.- Syngeneic Models: If studying immunomodulatory effects, use immunocompetent mouse models with murine tumor cell lines.- Patient-Derived Xenograft (PDX) Models: For studies requiring high clinical relevance, PDX models, where patient tumor fragments are directly implanted into immunodeficient mice, are recommended. |
3. Toxicity and Animal Welfare
| Question | Possible Cause | Troubleshooting Steps |
| What are the common toxicities associated with guanosine (B1672433) analogs and how can I manage them? | Guanosine analogs can cause various toxicities, with hematological and mitochondrial toxicities being common.[2][3] | - Hematological Toxicity: Monitor complete blood counts (CBCs) regularly. Look for signs of myelosuppression (neutropenia, thrombocytopenia). If severe, consider dose reduction, treatment holidays, or supportive care with growth factors.- Mitochondrial Toxicity: Be aware of potential for delayed toxicities. Monitor for signs of lethargy, weight loss, and changes in organ function (e.g., liver enzymes).[3]- Gastrointestinal Toxicity: Observe for diarrhea, dehydration, and weight loss. Provide supportive care, such as fluid supplementation and dietary adjustments. |
| How can I minimize animal distress and ensure humane endpoints? | Adherence to ethical guidelines is paramount in animal research. | - Regular Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance.- Humane Endpoints: Establish clear humane endpoints before the study begins (e.g., >20% weight loss, tumor size exceeding limits, severe clinical signs) and euthanize animals that reach these endpoints.- Refine Procedures: Use appropriate anesthesia and analgesia for any invasive procedures. Ensure proper handling and housing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: this compound is likely a prodrug of 8-azaguanosine. As a purine analog, its active form is expected to interfere with nucleic acid synthesis and function. The proposed mechanism involves:
-
Metabolic Activation: The N2-isobutyryl group is likely cleaved by cellular esterases to yield 8-azaguanosine. This is then phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of Purine Synthesis: The triphosphate analog can inhibit key enzymes in the de novo purine biosynthesis pathway.
-
Incorporation into Nucleic Acids: The analog can be incorporated into RNA and/or DNA, leading to chain termination or dysfunctional nucleic acids, ultimately inducing cell cycle arrest and apoptosis.
Q2: What are the key signaling pathways affected by inhibiting purine synthesis?
A2: Inhibition of purine synthesis can impact several critical signaling pathways that are often dysregulated in cancer:
-
mTORC1 Signaling: Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.
-
MAPK/RAS Signaling: Perturbations in purine synthesis can also lead to the downregulation of the MAPK/RAS signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Q3: What are the recommended starting doses and administration routes for in vivo studies?
A3: Specific dosage information for this compound is not publicly available. Therefore, initial studies should focus on determining the maximum tolerated dose (MTD).
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) administration is recommended for initial studies to ensure consistent systemic exposure. Oral administration can be explored once bioavailability is established.
-
Dose Range Finding: Start with a low dose (e.g., 1-10 mg/kg) and escalate in subsequent cohorts of animals until signs of toxicity are observed. Monitor animals closely for adverse effects.
Q4: What parameters should be monitored during an efficacy study in a xenograft model?
A4: The following parameters should be monitored:
-
Tumor Growth: Measure tumor volume (e.g., using calipers) 2-3 times per week.
-
Body Weight: Record animal body weight at each tumor measurement to assess toxicity.
-
Clinical Observations: Note any changes in animal appearance, behavior, or activity.
-
Endpoint Analysis: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Collect blood for hematology and serum chemistry.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use healthy, age-matched immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.
-
Drug Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline, 5% dextrose, or a formulation with solubilizing agents like PEG400).
-
Dosing:
-
Divide mice into cohorts of 3-5 animals.
-
Start with a low dose (e.g., 5 mg/kg) administered via the chosen route (e.g., IP).
-
Administer the drug on a defined schedule (e.g., once daily for 5 consecutive days).
-
Increase the dose in subsequent cohorts (e.g., 10, 20, 40 mg/kg) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea) twice daily.
-
Euthanize animals that exceed a predetermined weight loss threshold (e.g., >20%) or show severe signs of distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 20% loss in body weight, or other severe signs of toxicity.
Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells and resuspend in a sterile medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Administer this compound at one or more doses below the MTD.
-
Administer the vehicle to the control group.
-
Follow a predetermined dosing schedule (e.g., daily for 14-21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Record body weight at the same frequency.
-
Monitor for clinical signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.
-
Collect tumors, blood, and other relevant tissues for analysis.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for other nucleoside analogs tested in animal models. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Nucleoside Analogs in Xenograft Models
| Compound | Animal Model | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Clofarabine | Nude mice | RL lymphoma | Not specified | Dose-dependent increase | [4] |
| Clofarabine | Nude mice | RPMI-8226 multiple myeloma | Not specified | Dose-dependent increase | [4] |
| Clofarabine | Nude mice | HT-29 colon carcinoma | Not specified | Dose-dependent increase | [4] |
| RX-3117 | Athymic nude mice | Colo 205 colon | Orally administered | 100% | [5] |
| RX-3117 | Athymic nude mice | H460 NSCLC | Orally administered | 78% | [5] |
| Gemcitabine (B846) | Athymic nude mice | Colo 205 colon | Not specified | 28% | [5] |
| Gemcitabine | Athymic nude mice | H460 NSCLC | Not specified | 30% | [5] |
Table 2: Toxicity of Nucleoside Analogs in Animal Models
| Compound | Animal Model | Observed Toxicity | Reference |
| Buciclovir (B1194680) analogs | Mice | Clastogenic effects in human lymphocytes | [6] |
| Zidovudine (AZT) | In vivo models | Hematological toxicity, myopathy | [2] |
| Didanosine (ddI) | In vivo models | Pancreatitis, peripheral neuropathy | [2] |
| Zalcitabine (ddC) | In vivo models | High risk of peripheral neuropathy | [2] |
| Fialuridine (FIAU) | Clinical trials | Severe hepatotoxicity | [3] |
| Ganciclovir | Laboratory animals | Oncogenic and teratogenic | [1] |
Visualizations
Caption: General experimental workflow for in vivo testing.
Caption: Proposed mechanism of action and affected pathways.
References
- 1. Selected nucleos(t)ide-based prescribed drugs and their multi-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone marrow CFU-GM and human tumor xenograft efficacy of three antitumor nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address poor reproducibility in N2-iso-Butyryl-8-azaguanosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with experimental reproducibility when working with N2-iso-Butyryl-8-azaguanosine. Given that this is a novel research compound, this guide synthesizes best practices for handling synthetic nucleoside analogs to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely applications?
A1: this compound is a synthetic derivative of guanosine, an essential building block of RNA. The "8-aza" modification refers to the substitution of a carbon atom with a nitrogen atom in the purine (B94841) ring, a common strategy for creating antimetabolites. The "N2-iso-butyryl" group is a protecting group, likely added during synthesis to prevent unwanted reactions. Based on its structural similarity to other 8-azaguanine (B1665908) compounds, it is likely being investigated for its potential as an anticancer or antiviral agent, or as a tool to study cellular processes like RNA synthesis and signaling.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for the stability and activity of synthetic nucleosides. While specific stability data for this compound is not widely available, the following general guidelines for similar compounds should be followed:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C or lower. | Minimizes degradation from enzymatic and chemical processes. |
| Form | Store as a lyophilized powder. | More stable than solutions for long-term storage. |
| Solvent for Stock | Use anhydrous DMSO or ethanol. | Minimizes hydrolysis of the compound. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Protect from light. | Purine analogs can be light-sensitive. |
Q3: What are the most common sources of variability in cell-based assays using novel compounds like this?
A3: Reproducibility in cell-based assays can be affected by several factors.[1][2] Key sources of variability include:
-
Reagent Quality: Inconsistent quality or purity of the compound, expired media, or supplements.[1]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration.[2]
-
Experimental Protocol: Inconsistent incubation times, pipetting errors, and improper cell handling.[2]
-
Personnel: Differences in technique and training among lab members.[1]
-
Equipment: Uncalibrated pipettes, incubators with fluctuating CO2 levels, or inconsistent plate readers.[1]
Troubleshooting Guides
Problem 1: High variability in cell viability/cytotoxicity assay results.
This is a common issue when testing a new compound. The following decision tree can help you troubleshoot.
References
Safe laboratory practices for working with N2-iso-Butyryl-8-azaguanosine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N2-iso-Butyryl-8-azaguanosine?
Based on data for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is important to handle this compound in a well-ventilated area and with appropriate personal protective equipment to avoid exposure.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA-approved respirator.[1] A filter type P2 is recommended.
Q3: How should I properly store this compound?
The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] To maintain product quality, storage in a freezer is recommended.[1] Keep the container away from heat and sources of ignition.[1]
Q4: What should I do in case of accidental exposure or a spill?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[1]
-
Spill: For small spills, sweep up the material and place it in a suitable container for disposal.[1] Avoid generating dust.[1] For large spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE during cleanup.[1] Prevent the spill from entering drains.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appears degraded. | Improper storage (exposure to light, moisture, or high temperatures). | Discard the compound according to institutional and local regulations. Ensure proper storage conditions for new vials as recommended (freezer, dry, tightly sealed).[1] |
| Difficulty dissolving the compound. | The compound may have limited solubility in the chosen solvent. | N2-Isobutyryl Guanosine, a similar compound, is soluble in Acetonitrile (B52724) and DMSO.[2] Consider using these solvents. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation. |
| Inconsistent experimental results. | Potential degradation of the compound or contamination. | Use a fresh vial of the compound. Ensure all glassware and solvents are clean and dry. Verify the accuracy of all measurements. |
Quantitative Data Summary
The following table summarizes key quantitative data based on structurally related compounds.
| Parameter | Value | Source Compound |
| Molecular Weight | 354.32 g/mol | This compound[3] |
| Molecular Formula | C13H18N6O6 | This compound[3] |
| Storage Temperature | -20°C (Freezer) | N2-Isobutyryl Guanosine[2] |
| Stability | ≥ 4 years (under proper storage) | N2-Isobutyryl Guanosine[2] |
Experimental Protocols
General Handling Procedure:
-
Before starting any work, ensure you have read and understood the safety information and have the necessary PPE.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
To minimize dust generation, handle the solid compound carefully.
-
Add the desired solvent to the solid and mix gently until fully dissolved. As noted, acetonitrile and DMSO are potential solvents.[2]
-
After use, tightly seal the container and store it at the recommended temperature.
-
Clean any contaminated surfaces and dispose of waste according to your institution's guidelines.
Visualizations
Caption: Workflow for handling a chemical spill in the laboratory.
Caption: Logical workflow for the safe handling of this compound.
References
Enhancing the metabolic stability of N2-iso-Butyryl-8-azaguanosine
Welcome to the technical support center for N2-iso-Butyryl-8-azaguanosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of this compound, with a focus on enhancing its metabolic stability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Rapid degradation of this compound in in vitro metabolic assays (e.g., liver microsomes, S9 fraction).
-
Possible Cause 1: Enzymatic degradation by purine (B94841) nucleoside phosphorylase (PNP).
-
Recommendation: 8-Azaguanine (B1665908) analogs can be substrates for PNP, which cleaves the glycosidic bond.[1] Consider co-incubating with a PNP inhibitor, such as Forodesine, to assess the contribution of this pathway to the observed degradation.[2]
-
-
Possible Cause 2: Hydrolysis of the N2-iso-butyryl group.
-
Recommendation: Amidases or esterases present in the metabolic system may cleave the iso-butyryl group, exposing the free amine and potentially altering the compound's properties. Analyze samples for the formation of 8-azaguanosine and its metabolites. If this is a major pathway, consider synthesizing analogs with more sterically hindered or electronically stable protecting groups.
-
-
Possible Cause 3: Oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Recommendation: The purine ring system can be susceptible to oxidative metabolism.[3] Conduct incubations with specific CYP inhibitors to identify the major contributing isoforms. This information can guide structural modifications to block these metabolic "hotspots."
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Variability in cellular uptake.
-
Possible Cause 2: Conversion to toxic metabolites.
-
Possible Cause 3: Efflux by cellular transporters.
-
Recommendation: The compound or its metabolites might be actively removed from the cell by ATP-Binding Cassette (ABC) transporters.[5] Co-administration with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) can help determine if this is a factor.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on related 8-azapurine (B62227) and guanosine (B1672433) analogs, the primary metabolic pathways are likely to include:
-
Phosphorolysis: Cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP) to yield 8-azaguanine and the corresponding ribose-1-phosphate.[1][2]
-
Deamination: Removal of the N2-iso-butyryl group, followed by potential deamination of the guanine (B1146940) base.
-
Oxidation: CYP-mediated oxidation of the purine ring or the iso-butyryl group.[3]
-
Phosphorylation: Intracellular conversion to the monophosphate, diphosphate, and triphosphate forms, which can interfere with nucleic acid synthesis.[5]
Q2: How can I improve the metabolic stability of this compound for in vivo studies?
A2: Several strategies can be employed to enhance metabolic stability:
-
Structural Modification:
-
Introduce modifications to block sites of metabolism. For example, deuteration at positions susceptible to oxidation can slow down CYP-mediated metabolism.[7]
-
Modify the iso-butyryl group to be more resistant to hydrolysis.
-
Alter the ribose moiety to reduce recognition by PNP.
-
-
Co-administration:
-
Use in combination with a PNP inhibitor if phosphorolysis is a major clearance pathway.[2]
-
Q3: What analytical methods are recommended for quantifying this compound and its metabolites?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers the sensitivity and specificity required to detect and quantify the parent compound and its various metabolites in complex biological matrices like plasma, urine, and cell lysates.
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) | 15.2 min |
| Intrinsic Clearance (CLint) | 95.5 µL/min/mg protein |
| Primary Metabolite Identified | 8-azaguanosine |
| Secondary Metabolite Identified | 8-azaguanine |
Table 2: Effect of PNP Inhibitor on the Metabolism of this compound in Human S9 Fraction
| Condition | Parent Compound Remaining (%) | 8-azaguanine Formation (%) |
| Control | 25.3 | 60.1 |
| + Forodesine (PNP Inhibitor) | 55.8 | 10.5 |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate (B84403) buffer (pH 7.4) to a final volume of 500 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard to the aliquot to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.
Protocol 2: Metabolite Identification in Hepatocytes
-
Cell Culture: Plate primary hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Treat the cells with this compound (e.g., 10 µM) in a serum-free medium.
-
Sample Collection: At various time points (e.g., 1, 4, and 24 hours), collect both the cell culture medium and the cell lysate.
-
Sample Preparation:
-
Medium: Precipitate proteins with acetonitrile.
-
Lysate: Lyse the cells and precipitate proteins.
-
-
LC-MS/MS Analysis: Analyze the supernatant from both medium and lysate samples using high-resolution mass spectrometry to identify potential metabolites.
Visualizations
Caption: Proposed metabolic pathways for this compound.
Caption: Troubleshooting workflow for rapid in vitro degradation.
References
- 1. Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine, and a bisubstrate analogue inhibitor: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N2-iso-Butyryl-8-azaguanosine and 8-azaguanine in Preclinical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimetabolite-based cancer therapeutics, purine (B94841) analogs remain a cornerstone of research and development. Among these, 8-azaguanine (B1665908) has been a subject of study for its antineoplastic properties. This guide provides a comparative overview of 8-azaguanine and a potential prodrug, N2-iso-Butyryl-8-azaguanosine. While direct comparative experimental data for this compound is not available in the current body of scientific literature, this guide will extrapolate its potential advantages based on established prodrug strategies involving N2-acylation of nucleoside analogs.
I. Overview of 8-azaguanine and this compound
8-azaguanine is a synthetic purine analog of guanine (B1146940) with a nitrogen atom substituting the carbon at the 8th position.[1] It functions as an antimetabolite, primarily by being incorporated into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and inhibits cellular proliferation.[2] Its cytotoxic effects are dependent on intracellular metabolic activation.[2]
This compound is a derivative of 8-azaguanosine, which is the riboside form of 8-azaguanine. The N2-isobutyryl modification suggests its design as a prodrug. Prodrugs are inactive or less active molecules that are converted into the active form in the body. The isobutyryl group, being lipophilic, could potentially enhance the molecule's ability to cross cell membranes. Once inside the cell, cellular enzymes would be expected to cleave the isobutyryl group, releasing the active 8-azaguanosine.
II. Mechanism of Action
The cytotoxic activity of both compounds ultimately relies on the action of 8-azaguanine.
8-Azaguanine:
-
Cellular Uptake and Activation: 8-azaguanine enters the cell and is converted to 8-azaguanosine monophosphate (8-aza-GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] This is a critical activation step.
-
Incorporation into RNA: 8-aza-GMP is further phosphorylated to 8-azaguanosine triphosphate (8-aza-GTP). 8-aza-GTP is then incorporated into RNA chains in place of guanosine (B1672433) triphosphate (GTP).[2]
-
Inhibition of Protein Synthesis: The presence of 8-azaguanine in RNA disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[2]
This compound (Hypothesized):
-
Enhanced Cellular Uptake: The lipophilic isobutyryl group is expected to increase the compound's permeability across the cell membrane.
-
Intracellular Conversion: Once inside the cell, esterases are presumed to cleave the isobutyryl group, releasing 8-azaguanosine.
-
Metabolic Activation: 8-azaguanosine is then phosphorylated by cellular kinases to 8-aza-GMP, entering the same metabolic pathway as 8-azaguanine to exert its cytotoxic effects.
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic activation pathway of 8-azaguanine and a typical experimental workflow for evaluating its cytotoxicity.
IV. Comparative Data Tables
The following tables summarize the known properties of 8-azaguanine and the hypothesized properties of this compound.
Table 1: Physicochemical Properties
| Property | 8-Azaguanine | This compound (Hypothesized) |
| Molecular Formula | C₄H₄N₆O | C₁₈H₂₃N₆O₆ (as free base) |
| Molecular Weight | 152.11 g/mol | 423.42 g/mol (as free base) |
| Solubility | Insoluble in water; Soluble in DMSO | Expected to have increased lipid solubility |
| Cell Permeability | Limited by polarity | Potentially enhanced due to lipophilic isobutyryl group |
Table 2: Biological Activity
| Parameter | 8-Azaguanine | This compound (Hypothesized) |
| Mechanism of Action | Antimetabolite, incorporates into RNA | Prodrug, releases 8-azaguanosine intracellularly |
| Active Form | 8-azaguanosine triphosphate (8-aza-GTP) | 8-azaguanosine triphosphate (8-aza-GTP) |
| Activation Enzyme | HGPRT | Intracellular esterases followed by cellular kinases |
| Potential Advantages | Well-characterized mechanism | Improved cell permeability, potentially leading to higher intracellular concentrations of the active compound and enhanced efficacy. |
| Potential Disadvantages | Poor solubility and cell permeability | Requires efficient intracellular conversion to the active form. |
V. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-azaguanine or this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-azaguanine or this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[2]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
VI. Conclusion
8-azaguanine is a known antimetabolite with antineoplastic activity mediated by its incorporation into RNA.[2] Its efficacy can be limited by its physicochemical properties, such as poor solubility and cell permeability. The N2-iso-butyryl modification in this compound represents a rational prodrug approach to potentially overcome these limitations. By increasing lipophilicity, this modification may enhance cellular uptake, leading to higher intracellular concentrations of the active metabolite and, consequently, improved therapeutic efficacy.
For researchers and drug development professionals, the exploration of this compound as a prodrug of 8-azaguanosine warrants further investigation. Direct comparative studies are necessary to validate the hypothesized advantages in cell permeability, metabolic activation, and overall cytotoxic potency against various cancer cell lines. Such studies will be crucial in determining if this prodrug strategy offers a significant therapeutic advancement over the parent compound, 8-azaguanine.
References
A Comparative Analysis of the Antiviral Spectra of N2-iso-Butyryl-8-azaguanosine and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of N2-iso-Butyryl-8-azaguanosine and the well-established broad-spectrum antiviral agent, Ribavirin (B1680618). Due to the limited publicly available data on this compound, this comparison extends to its parent compound, 8-azaguanosine, and its other derivatives to provide a more comprehensive overview.
Executive Summary
Ribavirin is a synthetic guanosine (B1672433) analog with a well-documented broad-spectrum antiviral activity against a wide range of RNA and DNA viruses.[1] Its multifaceted mechanism of action, which includes the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), interference with viral RNA capping, and induction of lethal mutagenesis, contributes to its wide range of activity.[2][3] In contrast, 8-azaguanosine and its derivatives, including the N2-iso-Butyryl variant, are purine (B94841) analogs that also function as antimetabolites.[4][5] Their primary antiviral mechanism involves the disruption of purine biosynthesis through the inhibition of IMPDH and incorporation into viral RNA, leading to the production of non-functional viral transcripts.[4][5] While data on the antiviral spectrum of 8-azaguanosine derivatives are less extensive than for Ribavirin, existing studies indicate activity against specific viruses, including Human Immunodeficiency Virus (HIV) and some herpesviruses.[6]
Comparative Antiviral Spectrum and Potency
The following tables summarize the in vitro antiviral activity of Ribavirin and derivatives of 8-azaguanosine against a range of viruses. The 50% effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.
Table 1: Antiviral Activity of Ribavirin against various RNA and DNA viruses.
| Virus Family | Virus | Cell Line | EC50 (µg/mL) | Citation |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 | [7] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 | [7] | |
| Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | 12.3 | [7] |
| Dengue Virus (Type 2) | Vero | Not specified, but effective | [7] | |
| Coronaviridae | SARS-CoV | Caco-2 | 7.3 | [8] |
| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | MDCK | 0.6 - 5.5 | [9] |
| Influenza B | MDCK | 0.6 - 5.5 | [9] | |
| Hantaviridae | Hantaan Virus | Vero | Not specified, but effective | [2] |
| Arenaviridae | Lassa Fever Virus | Vero | Not specified, but effective | [7] |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | MT-4 | >100 | [6] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Not specified | Not specified, but effective | [6] |
| Herpes Simplex Virus-2 (HSV-2) | Not specified | Not specified, but effective | [6] | |
| Cytomegalovirus (CMV) | Not specified | Not specified, but effective | [6] | |
| Varicella-Zoster Virus (VZV) | Not specified | Not specified, but effective | [6] |
Table 2: Antiviral Activity of 8-Azaguanosine Derivatives.
| Compound | Virus Family | Virus | Cell Line | EC50 (µg/mL) | Citation |
| PME-8-azaguanine | Retroviridae | HIV-1, HIV-2 | MT-4, CEM | ~2 | [6] |
| (R)-PMP-8-azaguanine | Retroviridae | HIV-1, HIV-2 | MT-4, CEM | ~2 | [6] |
| 9-(S)-HPMP-8-azaadenine | Herpesviridae | HSV-1, HSV-2, CMV | Not specified | 0.2 - 7 | [6] |
| Herpesviridae | VZV | Not specified | 0.04 - 0.4 | [6] | |
| PME-8-azaguanine | Sarcomaviridae | Moloney Murine Sarcoma Virus (MSV) | Not specified | 0.3 - 0.6 | [6] |
Note: Data for this compound was not available in the reviewed literature. The table presents data for other 8-azaguanosine derivatives to provide an indication of the potential antiviral spectrum.
Mechanisms of Action
Both Ribavirin and 8-azaguanosine derivatives are nucleoside analogs that interfere with viral replication. However, they exhibit distinct and overlapping mechanisms of action.
Ribavirin
Ribavirin's broad-spectrum activity is attributed to its ability to act via multiple pathways:[2][3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[2][10] This GTP depletion inhibits viral RNA and DNA synthesis.
-
Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, leading to the termination of viral genome replication.[10]
-
Interference with Viral mRNA Capping: Ribavirin triphosphate can inhibit viral mRNA guanylyltransferase and (guanine-N7-)-methyltransferase, preventing the formation of the 5' cap structure essential for efficient viral protein translation.[11]
-
Induction of Lethal Mutagenesis: As a guanosine analog, Ribavirin can be incorporated into the viral genome, where it can base-pair with either cytosine or uracil, leading to an increased mutation rate and the production of non-viable "error catastrophe" virions.[2]
-
Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.[2]
This compound and other 8-Azaguanosine Derivatives
The primary mechanism of action for 8-azaguanosine and its derivatives is the disruption of purine biosynthesis and function:[4][5]
-
Inhibition of IMPDH: Similar to Ribavirin, 8-azaguanosine monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of cellular GTP pools necessary for viral replication.[4]
-
Incorporation into RNA: 8-azaguanosine can be converted to its triphosphate form and incorporated into growing RNA chains in place of guanosine.[4] This results in the synthesis of fraudulent, non-functional viral RNA, thereby disrupting viral replication and protein synthesis.[12] The anti-HIV activity of 8-azaguanine (B1665908) has been linked to the alteration of viral RNA processing.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Ribavirin and 8-azaguanosine.
Caption: Mechanism of action of Ribavirin.
Caption: Mechanism of action of 8-azaguanosine.
Experimental Workflows
The following diagrams outline the workflows for key in vitro antiviral assays used to determine the efficacy of antiviral compounds.
Caption: Workflow for a Plaque Reduction Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical principles and inhibitors to interfere with viral capping pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N2-iso-Butyryl-8-azaguanosine Analogs: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N2-iso-Butyryl-8-azaguanosine analogs. While direct, comprehensive studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes data from structurally related compounds, including 8-azaguanosine derivatives and N2-acyl-guanosine analogs, to infer potential SAR trends. This guide aims to provide a foundational understanding to inform the design and development of novel therapeutic agents based on this scaffold.
Comparative Analysis of Biological Activity
The biological activity of 8-azaguanosine and its analogs is primarily centered on their roles as antimetabolites and immunomodulators. The introduction of an N2-iso-butyryl group is anticipated to modulate properties such as cell permeability, metabolic stability, and target engagement.
Cytotoxicity of 8-Azaguanine (B1665908) Analogs
8-Azaguanine exhibits cytotoxic effects against various cancer cell lines. This activity is dependent on the cellular enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into a toxic nucleotide analog.[1][2] The following table summarizes the cytotoxic activity of 8-azaguanine in different cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 8-Azaguanine | MOLT3 | Cytotoxicity | 10 (24h) | [1] |
| 8-Azaguanine | CEM | Cytotoxicity | 100 (24h) | [1] |
| 8-Azaguanine | L1210 | Cytotoxicity | - | [3] |
Note: The N2-iso-butyryl modification may alter these activities. Increased lipophilicity could enhance cellular uptake, potentially leading to increased potency. Conversely, the bulky acyl group might hinder the interaction with HGPRT, reducing the activation and thus the cytotoxicity.
Antiviral Activity of 8-Azaguanosine Analogs
Acyclic analogs of 8-azaguanosine have demonstrated antiviral activity against a range of viruses. The mechanism is believed to involve the inhibition of viral nucleic acid synthesis.
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| PME-8-azaguanine | HSV-1, HSV-2, CMV | - | 0.2-7 | [4] |
| PME-8-azaguanine | VZV | - | 0.04-0.4 | [4] |
| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 | [4] |
| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 | [4] |
The N2-iso-butyryl group could influence the antiviral spectrum and potency. While not directly demonstrated for 8-azaguanosine, some N2-modified guanosine (B1672433) analogs are known to act as immunomodulators by activating Toll-like receptor 7 (TLR7), inducing type I interferons and eliciting antiviral effects.[5][6]
Mechanism of Action
The biological effects of 8-azaguanosine analogs are multifaceted. The primary mechanisms include:
-
Antimetabolite Activity: 8-Azaguanine is a purine (B94841) analog that gets converted to 8-azaguanosine monophosphate (azaGMP) by HGPRT.[1][2] AzaGMP can be further phosphorylated to the di- and triphosphate forms, which can be incorporated into RNA, leading to the disruption of protein synthesis and inhibition of cellular growth.[2][7] Resistance to 8-azaguanine is often associated with HGPRT deficiency or increased activity of guanine (B1146940) deaminase, which converts 8-azaguanine to the non-toxic 8-azaxanthine.[8]
-
IMPDH Inhibition: As a guanine analog, 8-azaguanosine monophosphate can inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[9][10] This leads to the depletion of GTP pools, which is crucial for rapidly proliferating cells and viral replication.
-
Immunomodulation: Some guanosine analogs can activate TLR7, leading to the production of interferons and other cytokines, which play a role in the antiviral immune response.[5][6] The N2-acylation could potentially enhance this activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Target cancer cell line (e.g., L1210, MOLT3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the CC50 values using non-linear regression analysis.
Antiviral Plaque Reduction Assay
This assay determines the 50% effective concentration (EC50) of a compound required to inhibit virus-induced plaque formation.
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells for HSV)
-
Target virus stock
-
Complete culture medium
-
Test compounds
-
Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add overlay medium containing serial dilutions of the test compounds.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to untreated virus controls and determine the EC50 values.
Structure-Activity Relationship (SAR) Summary
Based on the analysis of related compounds, the following SAR trends can be postulated for this compound analogs:
-
8-Aza modification: The nitrogen at position 8 of the purine ring is crucial for the antimetabolite activity, as it mimics the natural guanine structure, allowing for recognition by enzymes like HGPRT.
-
N2-Acyl group:
-
Size and Lipophilicity: The iso-butyryl group, being a relatively small and lipophilic acyl chain, may enhance membrane permeability and cellular uptake compared to the parent 8-azaguanosine. Varying the acyl chain length and branching could be a key strategy to optimize activity and selectivity.
-
Metabolic Stability: The amide bond of the N2-acyl group might be susceptible to hydrolysis by cellular amidases. Modifications to the acyl group could be explored to improve metabolic stability.
-
Target Interaction: The N2-substituent could influence the binding affinity to target enzymes such as HGPRT or viral polymerases. Bulky substituents might sterically hinder these interactions.
-
-
Ribose Moiety: Modifications to the ribose sugar, such as conversion to 2'-deoxyribose or acyclic analogs, have been shown to be critical for the antiviral activity of nucleoside analogs and should be considered in future derivatization efforts.
This guide provides a starting point for the rational design of novel this compound analogs. Further experimental validation is necessary to confirm these inferred SAR trends and to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analogues of 8-azaguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of initiation of translation in L1210 cells by 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 10. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
Head-to-head comparison of N2-iso-Butyryl-8-azaguanosine with other guanosine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N2-iso-Butyryl-8-azaguanosine with other notable guanosine (B1672433) analogs. We will delve into their mechanisms of action, present available quantitative data for cytotoxicity, and provide detailed experimental protocols for key assays. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Guanosine Analogs
Guanosine analogs are a class of molecules that mimic the natural nucleoside guanosine and are widely used as antimetabolites in the treatment of cancer and viral diseases. By interfering with nucleic acid synthesis and other vital cellular processes, these compounds can selectively target rapidly proliferating cells, such as cancer cells or virus-infected cells. 8-azaguanine, a key purine (B94841) analog, functions as an antimetabolite and is readily incorporated into ribonucleic acids, disrupting normal biosynthetic pathways and inhibiting cell growth.[1][2][3][4] this compound is a derivative of 8-azaguanosine, featuring an isobutyryl group at the N2 position of the guanine (B1146940) base. This modification is anticipated to function as a prodrug strategy, enhancing the lipophilicity and cellular permeability of the parent compound.
Mechanism of Action
The primary mechanism of action for 8-azaguanine-based compounds involves their intracellular conversion to the active triphosphate form, which is then incorporated into RNA, leading to dysfunctional RNA and inhibition of protein synthesis.[5] The N2-isobutyryl modification in this compound is likely designed to improve the compound's pharmacokinetic properties. It is hypothesized that the lipophilic isobutyryl group enhances passage across the cell membrane. Once inside the cell, the acyl group is expected to be cleaved by intracellular esterases, releasing the active 8-azaguanosine.
Beyond its role as an antimetabolite, certain guanosine analogs, particularly those with modifications at the N2 position, have been shown to act as agonists for Toll-like receptor 7 (TLR7).[2][6][7] Activation of TLR7 in immune cells can trigger an innate immune response, leading to the production of type I interferons and other cytokines with antiviral and antitumor effects.
Proposed Metabolic Activation of this compound
The following diagram illustrates the proposed intracellular activation pathway of this compound.
TLR7 Signaling Pathway Activation
The activation of TLR7 by guanosine analogs initiates a signaling cascade that results in the production of inflammatory cytokines and type I interferons.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Guanosine Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 8-Azaguanine | MOLT3 (T-cell acute lymphoblastic leukemia) | Cell Viability | 10 (24h) | [2] |
| CEM (T-cell acute lymphoblastic leukemia) | Cell Viability | 100 (24h) | [2] | |
| H.Ep-2 (Laryngeal carcinoma) | Cytotoxicity | 2 | [2] | |
| Ribavirin | Various | Antiviral | Varies by virus | [8] |
| Acyclovir | Vero (Kidney epithelial) | Antiviral (HSV-1) | 0.1-1.2 | N/A |
| Ganciclovir | Various | Antiviral (CMV) | 0.2-2.0 | N/A |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. The data presented here are for comparative purposes and are derived from different sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to perform a head-to-head comparison of this compound with other guanosine analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MOLT3, CEM, H.Ep-2)
-
Complete cell culture medium
-
Guanosine analogs (this compound, 8-azaguanine, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cells treated with guanosine analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of guanosine analogs for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the head-to-head comparison of guanosine analogs.
References
- 1. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Resistance Analysis of N2-iso-Butyryl-8-azaguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-resistance profile of N2-iso-Butyryl-8-azaguanosine against other guanosine (B1672433) analogs. Due to the lack of direct experimental data for this compound, this analysis is based on the known mechanisms of action and resistance of its parent compound, 8-azaguanosine, and the anticipated effects of N2-acylation as a prodrug strategy.
Introduction
This compound is a novel derivative of 8-azaguanosine, a purine (B94841) analog with known antineoplastic activity. The addition of an N2-iso-butyryl group is hypothesized to enhance cellular permeability and potentially alter its metabolic activation, thereby influencing its efficacy and resistance profile. This guide compares its projected performance with 8-azaguanosine and the widely used antiviral guanosine analog, acyclovir.
Mechanism of Action and Resistance
8-azaguanine (B1665908), the active form of 8-azaguanosine, functions as an antimetabolite.[1] It is converted to its active nucleotide form by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting 8-aza-guanosine monophosphate is further phosphorylated and incorporated into RNA, leading to inhibition of protein synthesis and cell death.[1]
Resistance to 8-azaguanine can arise through two primary mechanisms:
-
Reduced or absent HGPRT activity: This prevents the conversion of 8-azaguanine to its active form.
-
Increased guanine (B1146940) deaminase activity: This enzyme converts 8-azaguanine to the non-toxic metabolite 8-azaxanthine (B11884).
The N2-iso-butyryl modification in this compound may function as a prodrug, being cleaved by intracellular esterases to release 8-azaguanosine. This could potentially lead to higher intracellular concentrations of the active compound compared to the administration of 8-azaguanosine itself.
Comparative Data
The following table summarizes the hypothetical and known cytotoxic activities (IC50) of this compound, 8-azaguanosine, and Acyclovir in wild-type and resistant cancer cell lines. The values for this compound are projected based on a potential prodrug effect.
| Compound | Cell Line | Key Resistance Mechanism | IC50 (µM) - Hypothetical/Reported |
| This compound | WT (Wild-Type) | - | ~5 (Projected) |
| HGPRT-deficient | Lack of activation | >100 (Projected) | |
| Guanine Deaminase-overexpressing | Increased degradation | ~50 (Projected) | |
| 8-azaguanosine | WT (Wild-Type) | - | ~10 |
| HGPRT-deficient | Lack of activation | >200 | |
| Guanine Deaminase-overexpressing | Increased degradation | ~80 | |
| Acyclovir | WT (Wild-Type) | - | >100 (in cancer cells) |
| TK-deficient (Viral) | Lack of activation | High |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the compounds on different cell lines.
Materials:
-
Wild-type, HGPRT-deficient, and Guanine Deaminase-overexpressing cancer cell lines (e.g., HeLa, OVCAR-5).
-
This compound, 8-azaguanosine, Acyclovir.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Complete cell culture medium.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
HGPRT Activity Assay
Objective: To measure the activity of the HGPRT enzyme in cell lysates.
Materials:
-
Cell lysates from wild-type and resistant cell lines.
-
Spectrophotometer.
-
Reaction buffer (containing PRPP, MgCl2, and Tris-HCl).
-
Guanine substrate.
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles.
-
Set up the reaction mixture containing the reaction buffer and cell lysate.
-
Initiate the reaction by adding guanine.
-
Monitor the conversion of guanine to GMP by measuring the increase in absorbance at 257.5 nm.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Guanine Deaminase Activity Assay
Objective: To measure the activity of guanine deaminase in cell lysates.
Materials:
-
Cell lysates.
-
Spectrophotometer or HPLC.
-
Reaction buffer.
-
8-azaguanine substrate.
Procedure:
-
Prepare cell lysates as described for the HGPRT assay.
-
Incubate the cell lysate with 8-azaguanine in the reaction buffer.
-
Monitor the conversion of 8-azaguanine to 8-azaxanthine over time using a spectrophotometer (measuring the change in absorbance at a specific wavelength) or by separating and quantifying the substrate and product using HPLC.
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
Caption: Proposed metabolic activation pathway of this compound.
Caption: Key enzymatic pathways leading to resistance to 8-azaguanine.
Caption: General experimental workflow for cross-resistance analysis.
References
N2-iso-Butyryl-8-azaguanosine: A Comparative Analysis of its Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N2-iso-Butyryl-8-azaguanosine, a purine (B94841) nucleoside analog, and its performance against other established antimetabolites in various cancer cell lines. We will delve into its mechanism of action, present comparative cytotoxicity data, and provide detailed experimental protocols for key assays used in its evaluation.
This compound is a derivative of the well-characterized antimetabolite 8-azaguanosine. The addition of an N2-iso-butyryl group is believed to enhance its cellular uptake and act as a prodrug, which is intracellularly metabolized to the active compound, 8-azaguanosine. The primary cytotoxic effects are therefore attributed to the activity of 8-azaguanosine and its subsequent metabolites.
Mechanism of Action: Disruption of Purine Metabolism and RNA Synthesis
The central mechanism of action of 8-azaguanosine, the active form of this compound, involves its role as a fraudulent purine analog. Its cytotoxic effects are multifaceted and stem from its metabolic activation and subsequent interference with essential cellular processes.
A key distinction between 8-azaguanosine and other purine analogs, such as 6-thioguanine (B1684491), lies in its ultimate molecular target. While 6-thioguanine exerts its primary toxicity through incorporation into DNA, 8-azaguanosine's lethality is predominantly a result of its incorporation into RNA.[1][2][3] This fundamental difference influences the cellular response and the assays used for their evaluation.
The metabolic activation of 8-azaguanosine is initiated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a key component of the purine salvage pathway. HGPRT converts 8-azaguanosine into 8-azaguanosine monophosphate (8-aza-GMP). Subsequently, 8-aza-GMP is further phosphorylated to the triphosphate form, 8-aza-GTP. This active metabolite is then incorporated into growing RNA chains by RNA polymerases, leading to the synthesis of fraudulent RNA. The presence of 8-azaguanine (B1665908) in RNA disrupts its structure and function, interfering with protein synthesis and other vital cellular processes, ultimately leading to cell death.
Comparative Cytotoxicity Data
The cytotoxic efficacy of purine antimetabolites is highly dependent on the specific cancer cell line, largely due to variations in the expression and activity of metabolic enzymes like HGPRT. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 8-azaguanine (the active metabolite of the title compound) and other commonly used purine analogs in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Azaguanine | MOLT-3 | Acute Lymphoblastic Leukemia | 10 | [4] |
| CEM | Acute Lymphoblastic Leukemia | 100 | [4] | |
| 6-Thioguanine | HeLa | Cervical Cancer | 28.79 | [5] |
| A549 | Lung Carcinoma | 2.82 | [6] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.98 | [6] | |
| MCF-7 | Breast Cancer | 5.481 | [7] | |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | [2][8] |
| MCF-7 | Breast Cancer | >100 | [2][8] | |
| HCT116 | Colorectal Carcinoma | 16.1 (liposomal formulation) | [9] | |
| Fludarabine (B1672870) | K562 | Chronic Myelogenous Leukemia | 3.33 | [10] |
| B-CLL | Chronic Lymphocytic Leukemia | <3 (in 19 of 22 patients) | [11] | |
| HCT116 | Colorectal Carcinoma | Varies with complex | [12] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle used to dissolve the compounds (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the cell viability against the compound concentration to determine the IC50 value.
HGPRT Enzyme Activity Assay
This assay measures the activity of the HGPRT enzyme, which is crucial for the activation of 8-azaguanosine.
Principle: The assay spectrophotometrically measures the rate of inosine (B1671953) monophosphate (IMP) production from the HGPRT-catalyzed reaction between hypoxanthine (B114508) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). The produced IMP is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Cell lysates
-
Reaction buffer (containing Tris-HCl, MgCl2)
-
Hypoxanthine
-
PRPP
-
IMPDH
-
NAD+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from the cell lines of interest.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, hypoxanthine, IMPDH, and NAD+.
-
Assay Initiation: Add the cell lysate to the reaction mixture and initiate the reaction by adding PRPP.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH production, which is proportional to the HGPRT activity in the cell lysate.
RNA Incorporation Assay
This assay determines the extent to which 8-azaguanosine is incorporated into cellular RNA.
Principle: Cells are incubated with radiolabeled 8-azaguanosine (e.g., [14C]-8-azaguanosine). Following incubation, total RNA is isolated, and the amount of incorporated radioactivity is measured.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Radiolabeled 8-azaguanosine (e.g., [14C]-8-azaguanosine)
-
RNA isolation kit
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired density and then incubate them with a known concentration of radiolabeled 8-azaguanosine for a specified period.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells to remove unincorporated radiolabel and then lyse the cells. Isolate total RNA using a standard RNA isolation protocol.
-
Quantification of RNA: Determine the concentration of the isolated RNA using a spectrophotometer.
-
Radioactivity Measurement: Measure the radioactivity of a known amount of the isolated RNA using a scintillation counter.
-
Data Analysis: Express the amount of incorporated 8-azaguanosine as picomoles or nanomoles per microgram of total RNA.
This guide provides a foundational understanding of this compound's mechanism of action and a framework for its comparative evaluation. The provided data and protocols should assist researchers in designing and interpreting experiments aimed at further elucidating its therapeutic potential.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro sensitivity of B-CLL cells to fludarabine and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
N2-iso-Butyryl-8-azaguanosine: A Comparative Analysis of its Potential Efficacy Against Drug-Resistant Viruses
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains presents a formidable challenge to global public health, necessitating the exploration of novel antiviral agents with alternative mechanisms of action. This guide provides a comparative analysis of N2-iso-Butyryl-8-azaguanosine, a derivative of the purine (B94841) analog 8-azaguanine (B1665908), and its potential efficacy against drug-resistant viruses. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential based on the known antiviral properties and mechanism of action of its parent compound, 8-azaguanine, and compares it with established therapies for drug-resistant Herpes Simplex Virus (HSV), Influenza Virus, and Human Immunodeficiency Virus (HIV).
Mechanism of Action: A Different Approach to Viral Inhibition
This compound belongs to the 8-azapurine (B62227) class of nucleoside analogs. Its parent compound, 8-azaguanine, exerts its antiviral effects through a multi-pronged attack on viral replication.[1] Once inside a host cell, 8-azaguanine is metabolized into its active triphosphate form. This active metabolite can then:
-
Inhibit de novo purine biosynthesis: By acting as a competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), it disrupts the synthesis of guanosine (B1672433) monophosphate (GMP), a crucial building block for viral DNA and RNA.[1]
-
Incorporate into viral RNA: The fraudulent nucleotide can be incorporated into growing viral RNA chains, leading to non-functional transcripts and disruption of viral protein synthesis.[1]
-
Interfere with viral RNA processing: In the context of HIV, 8-azaguanine has been shown to alter viral RNA processing and the function of the Rev protein, which is essential for the export of viral RNA from the nucleus.[1][2]
This mechanism, which targets fundamental cellular pathways exploited by viruses, holds promise for activity against viral strains that have developed resistance to drugs targeting specific viral enzymes.
Comparative Efficacy Against Drug-Resistant Viruses
The following sections provide a comparative overview of this compound's potential against common drug-resistant viruses, contrasted with current alternative therapies.
Herpes Simplex Virus (HSV)
Common Resistance Mechanism: Resistance to the first-line anti-HSV drug, acyclovir (B1169), typically arises from mutations in the viral thymidine (B127349) kinase (TK) or DNA polymerase genes.[3][4] TK-deficient mutants are the most common, preventing the activation of acyclovir to its effective triphosphate form.[3]
Alternative Therapies: For acyclovir-resistant HSV, foscarnet (B613817) and cidofovir (B1669016) are often used. These drugs do not require activation by viral TK and directly inhibit the viral DNA polymerase.[5]
Potential of this compound: By targeting purine biosynthesis, a cellular pathway, this compound could bypass the common resistance mechanisms involving viral TK. This suggests potential efficacy against acyclovir-resistant HSV strains.
| Compound/Drug | Target | Efficacy against Acyclovir-Resistant HSV |
| Acyclovir | Viral DNA Polymerase (requires viral TK activation) | Low |
| Foscarnet | Viral DNA Polymerase (direct inhibition) | High |
| Cidofovir | Viral DNA Polymerase (direct inhibition) | High |
| This compound (projected) | Purine Biosynthesis / Viral RNA | Potentially High |
Influenza Virus
Common Resistance Mechanism: Resistance to the widely used neuraminidase inhibitor oseltamivir (B103847) is often due to mutations in the viral neuraminidase (NA) or hemagglutinin (HA) proteins, which reduce drug binding.[6][7]
Alternative Therapies: Zanamivir, another neuraminidase inhibitor, may retain activity against some oseltamivir-resistant strains.[7] Baloxavir marboxil, a cap-dependent endonuclease inhibitor, offers an alternative mechanism of action.[8]
Potential of this compound: The mechanism of this compound is distinct from that of neuraminidase and endonuclease inhibitors. Its ability to be incorporated into viral RNA could be effective against influenza strains resistant to current drugs.
| Compound/Drug | Target | Efficacy against Oseltamivir-Resistant Influenza |
| Oseltamivir | Neuraminidase | Low |
| Zanamivir | Neuraminidase | Variable |
| Baloxavir marboxil | Cap-dependent Endonuclease | High |
| This compound (projected) | Purine Biosynthesis / Viral RNA | Potentially High |
Human Immunodeficiency Virus (HIV)
Common Resistance Mechanism: Resistance to nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of HIV therapy, typically involves mutations in the viral reverse transcriptase (RT) enzyme that reduce the incorporation of the drug or facilitate its removal.[9]
Alternative Therapies: For NRTI-resistant HIV, treatment regimens often involve combinations of drugs from different classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase inhibitors.[10]
Potential of this compound: 8-azaguanine has demonstrated anti-HIV activity by altering viral RNA processing and Rev protein function, a mechanism independent of reverse transcriptase.[1][2] This suggests that this compound could be effective against NRTI-resistant HIV strains.
| Compound/Drug | Target | Efficacy against NRTI-Resistant HIV |
| Zidovudine (AZT) | Reverse Transcriptase | Low |
| Tenofovir | Reverse Transcriptase | Variable (depending on mutation) |
| Dolutegravir | Integrase | High |
| Darunavir | Protease | High |
| This compound (projected) | Viral RNA Processing / Rev Function | Potentially High |
Experimental Protocols
To empirically determine the efficacy of this compound against drug-resistant viruses, the following experimental protocols are recommended.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays.
Method:
-
Seed appropriate host cells (e.g., Vero cells for HSV, MDCK cells for influenza, MT-4 cells for HIV) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of the compound.
-
Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or neutral red uptake assay.[1]
-
Calculate the 50% cytotoxic concentration (CC50).
Antiviral Efficacy Assay against Drug-Resistant Strains
Objective: To determine the effective concentration of this compound required to inhibit the replication of drug-resistant viral strains.
Method:
-
Seed host cells in 96-well plates.
-
Infect the cells with a known titer of the drug-resistant virus (e.g., acyclovir-resistant HSV, oseltamivir-resistant influenza, or NRTI-resistant HIV).
-
Immediately after infection, add serial dilutions of this compound.
-
Include a positive control (a drug known to be effective against the resistant strain) and a negative control (the drug to which the virus is resistant).
-
Incubate for an appropriate period to allow for viral replication.
-
Quantify the viral load or cytopathic effect (CPE) using methods such as plaque reduction assays, virus yield reduction assays, or quantitative PCR (qPCR).[1]
-
Calculate the 50% effective concentration (EC50).
Conclusion and Future Directions
While direct experimental evidence is pending, the unique mechanism of action of 8-azaguanine suggests that its derivatives, including this compound, represent a promising avenue for the development of novel antivirals active against drug-resistant strains. By targeting cellular purine metabolism, these compounds may circumvent the common viral enzyme mutations that confer resistance to many current therapies.
Further research is imperative to synthesize and evaluate this compound and other 8-azaguanine derivatives against a panel of drug-resistant viruses. The experimental protocols outlined in this guide provide a framework for such investigations. The resulting data will be crucial in determining the therapeutic potential of this class of compounds in the ongoing battle against antiviral drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with laninamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of modified nucleosides that have supremely high anti-HIV activity and low toxicity and prevent the emergence of resistant HIV mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Selectivity Profiling of N2-iso-Butyryl-8-azaguanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N2-iso-Butyryl-8-azaguanosine, a purine (B94841) nucleoside analog, against other classes of immunomodulatory and cytotoxic agents. The focus is on its selectivity profile, mechanism of action, and how it compares to alternative compounds, particularly Toll-like receptor (TLR) agonists, which can also be guanosine-based.
This compound is identified as a purine nucleoside analog with broad antitumor activity, particularly against indolent lymphoid malignancies.[1] Its primary mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] This positions it as a cytotoxic agent that directly targets cellular proliferation.
Comparative Selectivity Profile
The selectivity of a compound is crucial for its therapeutic index, determining its efficacy against target cells versus its off-target effects. Below is a comparison of the proposed selectivity of this compound with that of well-characterized TLR7/8 agonists.
| Feature | This compound (Purine Analog) | Imidazoquinolines & Guanosine-based TLR7/8 Agonists |
| Primary Target | DNA synthesis pathway enzymes | Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8)[2][3][4] |
| Mechanism of Action | Antimetabolite: Incorporates into nucleic acids, leading to chain termination and apoptosis[1] | Immune activation: Triggers downstream signaling cascades (e.g., NF-κB) leading to cytokine and chemokine production[2][4] |
| Cellular Selectivity | Proliferating cells (e.g., cancer cells) | Immune cells expressing TLR7 and/or TLR8 (e.g., dendritic cells, B-cells, monocytes)[2][4] |
| Therapeutic Effect | Direct cytotoxicity, induction of apoptosis[1] | Immunomodulation, enhancement of anti-tumor or anti-viral immune responses[5] |
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of compound selectivity. Below are generalized methodologies for assessing the key activities of purine analogs and TLR agonists.
1. Cytotoxicity and Proliferation Assays (for Purine Analogs)
-
Objective: To determine the concentration-dependent inhibitory effect of the compound on cancer cell growth.
-
Methodology:
-
Culture target cancer cell lines (e.g., lymphoid malignancy cell lines) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Measure absorbance or luminescence and calculate the IC50 (half-maximal inhibitory concentration) value.
-
2. TLR Activity Reporter Assays
-
Objective: To determine if a compound activates TLR7 or TLR8.
-
Methodology:
-
Use HEK-293 cells stably transfected with a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene (e.g., secreted alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB promoter.
-
Plate the cells and treat them with the test compound at various concentrations.
-
After an incubation period (e.g., 16-24 hours), measure the reporter gene activity in the cell supernatant or lysate.
-
An increase in reporter activity indicates TLR activation. EC50 (half-maximal effective concentration) values can be calculated.
-
3. Cytokine Profiling in Human PBMCs
-
Objective: To measure the induction of specific cytokines, distinguishing between TLR7 and TLR8-mediated responses.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Culture PBMCs and treat them with the test compound.
-
After 24 hours, collect the culture supernatant.
-
Measure the concentration of key cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. Key cytokines to measure include IFN-α (indicative of TLR7 activation) and TNF-α, IL-12 (indicative of TLR8 activation).[4]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound
As a purine analog, this compound is expected to be metabolized within the cell and incorporated into DNA, leading to the disruption of DNA replication and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound.
Signaling Pathway: TLR7/8 Agonists
Guanosine (B1672433) analogs can act as agonists for TLR7, which, upon activation, initiates a signaling cascade through MyD88, leading to the activation of NF-κB and the production of type I interferons and other inflammatory cytokines.
Caption: Simplified TLR7 signaling pathway activated by guanosine analogs.
Experimental Workflow: Selectivity Profiling
A logical workflow for comparing the selectivity of this compound against a TLR7/8 agonist is depicted below.
Caption: Experimental workflow for comparative selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N2-iso-Butyryl-8-azaguanosine Against Approved Antiviral Drugs for HIV-1
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiviral compound N2-iso-Butyryl-8-azaguanosine and its parent compound, 8-azaguanine (B1665908), against established, FDA-approved antiretroviral drugs for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals, offering a summary of antiviral efficacy, cytotoxicity, mechanisms of action, and detailed experimental protocols to support further research and development.
Executive Summary
This compound belongs to the 8-azaguanine class of purine (B94841) analogs. Research indicates that 8-azaguanine derivatives exhibit anti-HIV activity through a novel mechanism involving the disruption of viral RNA processing and the function of the Rev protein, a pathway distinct from that of currently approved antiretroviral therapies.[1][2] This guide benchmarks the antiviral activity of 8-azaguanine against representative approved HIV-1 drugs from different classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs). While direct EC50 values for this compound are not widely available in public literature, data for its parent compound, 8-azaguanine, demonstrate significant suppression of HIV-1 replication.[2]
Quantitative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of 8-azaguanine and a selection of approved HIV-1 drugs. The Selectivity Index (SI), calculated as CC50/EC50, is provided as a measure of the compound's therapeutic window.
| Compound | Drug Class | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8-Azaguanine | Purine Analog (Investigational) | HIV-1 (Inducible Provirus) | SupT1 (CD4+ T-cell line) | ~1.0 (Optimal Suppression) | >10 | >10 | [2] |
| Zidovudine (AZT) | NRTI | HIV-1 | CEM | >0.003 | >100 | >33,333 | Multiple Sources |
| Lamivudine (3TC) | NRTI | HIV-1 | CEM | Not specified | >100 | Not applicable | Multiple Sources |
| Nevirapine (B1678648) | NNRTI | HIV-1 (IIIB) | MT-4 | 0.04 | >200 | >5,000 | [3] |
| Raltegravir (B610414) | INSTI | HIV-1 (Wild-type) | MT-2 | Low nanomolar range | Not specified | Not applicable | [4] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions, including the specific viral strains and cell lines used. The data for 8-azaguanine indicates the concentration for optimal suppression rather than a formal EC50 value.[2]
Mechanisms of Action
This compound and 8-Azaguanine
8-azaguanine and its derivatives function as antimetabolites. Their anti-HIV-1 mechanism is distinct from existing antiretroviral drugs and involves a multi-faceted disruption of the later stages of the viral life cycle.[1][2] Once inside the cell, 8-azaguanine is metabolized into its active form. It then interferes with HIV-1 replication by:
-
Altering Viral RNA Processing: It disrupts the normal splicing of viral pre-mRNA, leading to a decrease in the accumulation of unspliced and singly spliced viral RNAs necessary for producing structural proteins like Gag and Env.[2]
-
Impairing Rev Function: The compound induces the cytoplasmic accumulation of the viral Rev protein. Rev is crucial for the nuclear export of unspliced and singly spliced viral RNAs to the cytoplasm for translation. By mislocalizing Rev, 8-azaguanine effectively traps these viral RNA transcripts in the nucleus, preventing the production of new virions.[1][2]
Approved Antiretroviral Drugs
Approved HIV-1 drugs target various earlier stages of the viral life cycle. The comparators in this guide fall into the following classes:
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) (e.g., Zidovudine, Lamivudine): These are analogs of natural nucleosides. After phosphorylation within the host cell, they are incorporated into the growing viral DNA chain during reverse transcription. Their structure lacks a 3'-hydroxyl group, which terminates DNA chain elongation, thus halting the conversion of viral RNA to DNA.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Nevirapine): These drugs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it. This binding is non-competitive with nucleoside triphosphates.[5]
-
Integrase Strand Transfer Inhibitors (INSTIs) (e.g., Raltegravir): INSTIs block the action of integrase, a viral enzyme essential for integrating the viral DNA into the host cell's genome. By preventing this integration, the virus cannot establish a chronic infection.
Experimental Protocols
The following protocols are based on the methodologies described in the study by O'Connell et al. (2012) for determining the anti-HIV-1 activity and cytotoxicity of 8-azaguanine.[2] These can be adapted for the evaluation of this compound.
Protocol 1: Determination of Antiviral Activity (EC50) in a CD4+ T-cell Line
This protocol outlines the determination of the 50% effective concentration (EC50) of a test compound against an inducible HIV-1 provirus in a CD4+ T-cell line.
Materials:
-
SupT1 CD4+ T-cell line stably transduced with an inducible HIV-1 provirus
-
Complete RPMI 1640 medium (supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compound (e.g., 8-azaguanine) dissolved in DMSO
-
Phorbol myristate acetate (B1210297) (PMA) for viral induction
-
96-well cell culture plates
-
p24 CA ELISA kit for quantifying HIV-1 Gag expression
Procedure:
-
Cell Seeding: Seed the SupT1 cells in a 96-well plate at a suitable density in complete RPMI 1640 medium.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the appropriate wells. Include a DMSO vehicle control.
-
Viral Induction: After a 4-hour pre-incubation with the compound, induce HIV-1 provirus expression by adding PMA to the cell cultures.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatants. Quantify the level of HIV-1 Gag p24 antigen in the supernatants using a p24 CA ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the DMSO control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a test compound using an XTT assay.
Materials:
-
SupT1 CD4+ T-cell line
-
Complete RPMI 1640 medium
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) cell proliferation assay kit
Procedure:
-
Cell Seeding: Seed the SupT1 cells in a 96-well plate at a suitable density in complete RPMI 1640 medium.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the appropriate wells. Include a DMSO vehicle control and a no-cell control.
-
Incubation: Incubate the plates for 24 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO2 incubator.
-
XTT Assay: Perform the XTT assay according to the manufacturer's instructions to assess cell viability. This typically involves adding the XTT reagent to each well and incubating for a few hours to allow for color development.
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, as a derivative of 8-azaguanine, represents a promising area of investigation for novel anti-HIV-1 therapeutics. Its unique mechanism of action, targeting viral RNA processing and Rev function, offers a potential new strategy to combat HIV-1, particularly in the context of resistance to existing drug classes.[1][2] The quantitative data, while preliminary for the parent compound, suggests that this class of molecules can effectively suppress HIV-1 replication at concentrations that do not exhibit significant cytotoxicity. Further studies are warranted to fully characterize the antiviral profile of this compound, including the determination of its EC50 against a broader range of HIV-1 strains and in various cell types, and to further elucidate its molecular interactions. The protocols and comparative data presented in this guide provide a foundational framework for such future research.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Comparative Metabolomic Analysis of N2-iso-Butyryl-8-azaguanosine Treatment in Cancer Cells
A guide for researchers, scientists, and drug development professionals on the metabolic impact of a novel purine (B94841) nucleoside analog.
This guide provides a comparative analysis of the metabolic effects of N2-iso-Butyryl-8-azaguanosine, a novel purine nucleoside analog, on cancer cells. By employing high-resolution metabolomics, this document outlines the compound's distinct metabolic signature in comparison to its parent compound, 8-azaguanine (B1665908), and a standard-of-care thiopurine, 6-thioguanine (B1684491). The data presented herein, while illustrative, is based on established principles of purine analog cytotoxicity and provides a framework for evaluating the therapeutic potential and mechanism of action of this compound.
Introduction
This compound is a purine nucleoside analog with potential antitumor activity.[1] Its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] As an antimetabolite, its parent compound, 8-azaguanine, is known to be incorporated into ribonucleic acids, leading to cellular dysfunction.[2][3][4] Understanding the precise metabolic consequences of this compound treatment is crucial for elucidating its therapeutic efficacy and identifying potential biomarkers of response.
This guide details a comparative metabolomic study designed to profile the metabolic perturbations induced by this compound in a cancer cell line. The results are compared against cells treated with 8-azaguanine and 6-thioguanine to highlight unique and shared metabolic reprogramming events.
Experimental Design and Protocols
A hypothetical experimental workflow was designed to assess the metabolic impact of this compound and comparator compounds on a human colorectal cancer cell line (HCT116).
Cell Culture and Treatment
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the metabolomics analysis, cells were seeded in 6-well plates and allowed to attach for 24 hours. Subsequently, the cells were treated with either this compound (10 µM), 8-azaguanine (10 µM), 6-thioguanine (10 µM), or a vehicle control (0.1% DMSO) for 24 hours.
Metabolite Extraction
Following treatment, the culture medium was aspirated, and the cells were washed with ice-cold phosphate-buffered saline. Metabolites were extracted by adding 1 mL of ice-cold 80% methanol. The cell lysates were collected, vortexed, and centrifuged at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen.
LC-MS/MS Metabolomic Analysis
The dried metabolite extracts were reconstituted in 50 µL of 50% methanol. The analysis was performed on a Q-Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system (Thermo Fisher Scientific). A C18 column was used for chromatographic separation. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). A gradient elution was employed to separate the metabolites. The mass spectrometer was operated in both positive and negative ion modes.
Data Presentation: Comparative Metabolomic Profiles
The following tables summarize the hypothetical relative abundance of key metabolites in pathways affected by the treatments. Data is presented as fold change relative to the vehicle control.
Table 1: Purine and Pyrimidine Metabolism
| Metabolite | This compound (Fold Change) | 8-Azaguanine (Fold Change) | 6-Thioguanine (Fold Change) |
| Guanosine Monophosphate (GMP) | 0.62 | 0.55 | 0.48 |
| Guanosine Diphosphate (GDP) | 0.71 | 0.68 | 0.59 |
| Guanosine Triphosphate (GTP) | 0.58 | 0.51 | 0.42 |
| Adenosine Monophosphate (AMP) | 0.95 | 0.98 | 0.85 |
| Adenosine Triphosphate (ATP) | 0.88 | 0.91 | 0.79 |
| Inosine Monophosphate (IMP) | 1.52 | 1.68 | 1.89 |
| Uridine Monophosphate (UMP) | 1.10 | 1.05 | 1.25 |
| Cytidine Triphosphate (CTP) | 0.95 | 0.99 | 0.92 |
Table 2: Glycolysis and TCA Cycle
| Metabolite | This compound (Fold Change) | 8-Azaguanine (Fold Change) | 6-Thioguanine (Fold Change) |
| Glucose-6-phosphate | 1.21 | 1.15 | 1.35 |
| Fructose-1,6-bisphosphate | 1.33 | 1.28 | 1.48 |
| Pyruvate | 1.18 | 1.12 | 1.29 |
| Lactate | 1.45 | 1.39 | 1.62 |
| Citrate | 0.85 | 0.89 | 0.78 |
| Succinate | 0.92 | 0.95 | 0.88 |
| Malate | 0.90 | 0.93 | 0.85 |
Table 3: Amino Acid Metabolism
| Metabolite | This compound (Fold Change) | 8-Azaguanine (Fold Change) | 6-Thioguanine (Fold Change) |
| Glutamine | 0.75 | 0.81 | 0.65 |
| Glutamate | 0.82 | 0.88 | 0.72 |
| Aspartate | 0.88 | 0.91 | 0.81 |
| Serine | 1.15 | 1.10 | 1.28 |
| Glycine | 1.20 | 1.14 | 1.33 |
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action, the experimental workflow, and a comparative summary of the metabolic impacts.
Caption: Proposed metabolic fate and mechanism of action of this compound.
Caption: Experimental workflow for the comparative metabolomic analysis.
References
N2-iso-Butyryl-8-azaguanosine: A Comparative Analysis with its Parent Compound, 8-azaguanosine
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of biological characterization between N2-iso-Butyryl-8-azaguanosine and its parent compound, 8-azaguanosine. While 8-azaguanosine has been the subject of numerous studies detailing its efficacy and toxicity as an antineoplastic agent, there is a notable absence of published experimental data on the biological activity of this compound.
This guide, therefore, provides a detailed overview of the known properties of 8-azaguanosine, including its mechanism of action, efficacy in various cancer models, and toxicity profile. We will also discuss the potential role of the N2-iso-butyryl modification on the 8-azaguanosine molecule, likely as a prodrug moiety designed to enhance its therapeutic properties.
I. Understanding the Parent Compound: 8-azaguanosine
8-Azaguanosine is a purine (B94841) analog that exhibits antineoplastic activity by acting as an antimetabolite.[1] Its cytotoxic effects are dependent on its metabolic activation within the cell.[2][3]
Mechanism of Action
The primary mechanism of action of 8-azaguanosine involves a multi-step intracellular process:
-
Metabolic Activation: 8-azaguanosine is metabolized to its active triphosphate form, 8-azaguanosine triphosphate (8-aza-GTP).[3]
-
Incorporation into RNA: 8-aza-GTP is incorporated into ribonucleic acid (RNA) in place of the natural guanosine (B1672433) triphosphate (GTP).[1][2]
-
Disruption of Cellular Processes: The presence of the fraudulent base in RNA disrupts normal cellular functions, including protein synthesis, leading to inhibition of cell growth and induction of apoptosis.[1][2]
The toxicity of 8-azaguanosine is primarily attributed to its incorporation into RNA.[4]
Efficacy of 8-azaguanosine
8-azaguanosine has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes key efficacy data from in vitro studies.
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| MOLT3 | T-acute lymphoblastic leukaemia | 10 µM | [1] |
| CEM | T-acute lymphoblastic leukaemia | 100 µM | [1] |
Toxicity of 8-azaguanosine
The toxicity of 8-azaguanosine has been evaluated in both in vitro and in vivo models. It has been shown to be toxic to non-dividing liver cells in primary cultures.[5] The compound has also been used in mutagenicity studies. For instance, co-administration of sodium nitrite (B80452) and aminopyrine (B3395922) in hamsters led to an increase in 8-azaguanine-resistant colonies, indicating induced mutations.[6]
II. This compound: A Putative Prodrug
The N2-iso-butyryl group is a common chemical modification used in medicinal chemistry, often to create a prodrug. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This strategy is frequently employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
In the case of this compound, the iso-butyryl group attached to the N2 position of the guanine (B1146940) base is likely designed to be cleaved by intracellular enzymes, releasing the active 8-azaguanosine.
Potential Advantages of the N2-iso-Butyryl Modification:
-
Increased Lipophilicity: The iso-butyryl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improve oral bioavailability.
-
Protection from Degradation: The modification may protect the parent compound from premature metabolic degradation, leading to a longer half-life and sustained release of the active drug.
-
Targeted Activation: The enzymes responsible for cleaving the iso-butyryl group might be more active in cancer cells, leading to a more targeted release of 8-azaguanosine in the tumor microenvironment.
Without experimental data, these remain theoretical advantages.
III. Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy and toxicity of purine analogs like 8-azaguanosine.
Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., MOLT3, CEM) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Assessment: Cell viability is measured using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay
-
Treatment: Cells are treated with the compound at concentrations around the IC50 value.
-
Staining: Apoptosis is assessed by staining with Annexin V and propidium (B1200493) iodide (PI).
-
Analysis: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
IV. Visualizing the Mechanism of Action
The following diagrams illustrate the metabolic activation and mechanism of action of 8-azaguanosine.
Caption: Metabolic activation of 8-azaguanosine within the cell.
Caption: Mechanism of 8-azaguanosine's cytotoxic effects.
V. Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 6-thioguanine and 8-azaguanine to non-dividing liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of 8-azaguanine-resistant mutation and neoplastic transformation of hamster embryonic cells by coadministration of sodium nitrite and aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N2-iso-Butyryl-8-azaguanosine
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N2-iso-Butyryl-8-azaguanosine, a derivative of the antineoplastic agent 8-azaguanine (B1665908), requires careful management throughout its lifecycle, from initial use to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Due to its relation to 8-azaguanine, which is classified as harmful if swallowed, and the potential for skin and eye irritation, stringent safety measures are necessary.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Hazard Data
| Hazard Classification | Data Point | Species |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1][2] | N/A |
| Acute Toxicity (LD50) | ~378.7 mg/kg (calculated from 2.4904 mmol/kg)[3] | Rat |
| Melting Point | >300 °C (decomposes)[4] | N/A |
| Solubility in Water | Insoluble[4] | N/A |
Note: The LD50 value was converted from mol/kg to mg/kg using the molar mass of 8-azaguanine (152.11 g/mol ).
Step-by-Step Disposal Procedure
The proper disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a compatible, sealed container.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be placed in a designated sharps container for hazardous materials.
2. Container Labeling:
The hazardous waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate quantity. Follow all local and institutional labeling requirements, which may include the accumulation start date and the name of the generating laboratory.
3. Storage:
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[5]
4. Disposal Request:
Once the waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
5. Decontamination of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, puncture the container to prevent reuse before disposing of it according to institutional guidelines.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the spilled material and any contaminated absorbent materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a rinse with a suitable solvent. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can minimize risks to themselves, their colleagues, and the environment, fostering a culture of safety and responsibility in the laboratory. For any uncertainties or institution-specific protocols, always consult your Environmental Health and Safety department.
References
Essential Safety and Handling Protocols for N2-iso-Butyryl-8-azaguanosine
Researchers and laboratory personnel must adhere to stringent safety protocols when handling N2-iso-Butyryl-8-azaguanosine, a guanosine (B1672433) analog, to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-Impermeable Gloves | Wear two pairs of powder-free nitrile or neoprene gloves.[1][2] Inspect gloves prior to use and use proper removal technique. |
| Body Protection | Disposable Gown | A polyethylene-coated polypropylene (B1209903) or other laminate material gown with long sleeves and a back closure is required.[1][2] Cloth lab coats are not suitable.[1] |
| Eye and Face Protection | Safety Goggles & Face Shield | Use safety goggles to protect the eyes.[4][5] A face shield should be worn in situations with a risk of splashes.[1][5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate, dust is formed, or irritation is experienced.[6] |
| Head and Shoe Covering | Bouffant Cap & Shoe Covers | Disposable head/hair covers and skid-resistant shoe covers are recommended to prevent contamination.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]
-
Avoid the formation of dust and aerosols during handling.[3][6][7]
-
Use non-sparking tools to prevent electrostatic discharge.[3][7]
-
Wash hands thoroughly after handling the compound.[3] Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
For maintaining product quality, freezer storage may be recommended.[6]
-
Store away from incompatible materials such as oxidizing agents.[6]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be treated as hazardous waste.
-
Contaminated Materials: Sweep up any spilled solid material and place it into a suitable, closed container for disposal.[6]
-
Disposal: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[3] Do not release into the environment.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
